molecular formula C8H8INO B185425 3-Iodo-4-methylbenzamide CAS No. 269411-70-3

3-Iodo-4-methylbenzamide

Cat. No.: B185425
CAS No.: 269411-70-3
M. Wt: 261.06 g/mol
InChI Key: VUXPDGVNLAIPIS-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzamide serves as a versatile synthetic intermediate and key building block in medicinal chemistry and drug discovery research. Its primary research value lies in its application as a precursor for the development of novel positron emission tomography (PET) tracers. Specifically, derivatives of this compound are utilized in the synthesis of potential radioligands, such as C-11 labeled compounds, which are evaluated for imaging the Colony-Stimulating Factor 1 Receptor (CSF1R) . CSF1R is a critical biomarker expressed on microglia in the central nervous system and macrophages in peripheral tissues, making it a promising target for visualizing neuroinflammation in conditions like Parkinson's disease and for studying the tumor microenvironment in oncology research . The iodine atom on the benzamide ring enables further functionalization through cross-coupling reactions, allowing researchers to construct more complex molecules designed to interact with specific biological targets . This compound is intended for use by scientific professionals in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXPDGVNLAIPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356798
Record name 3-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269411-70-3
Record name 3-iodo-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Iodo-4-methylbenzamide: A Critical Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and pharmaceutical applications of 3-Iodo-4-methylbenzamide , a critical building block in the development of tyrosine kinase inhibitors.

Executive Summary

3-Iodo-4-methylbenzamide (CAS: 269411-70-3 ) is a disubstituted benzamide derivative serving as a pivotal intermediate in medicinal chemistry.[1][2] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the aryl iodide at position 3 serves as a high-fidelity handle for palladium-catalyzed cross-coupling (Sonogashira, Suzuki-Miyaura), while the amide at position 1 functions as a hydrogen-bond donor/acceptor motif critical for binding affinity in the ATP-binding pockets of kinases.[3]

This scaffold is structurally embedded within the "linker" region of several Type II kinase inhibitors, most notably Ponatinib (ICligand for BCR-ABL), where it facilitates the connection between the "head" (hinge binder) and the "tail" (hydrophobic allosteric binder).[3]

Chemical Profile & Properties[1][2][4][5][6][7][8][9][10]

Physiochemical Data

The compound is characterized by a benzene core substituted with a methyl group, an iodine atom, and a carboxamide group.[3][4] The steric bulk of the iodine atom adjacent to the methyl group introduces restricted rotation, influencing the regioselectivity of subsequent couplings.[3]

PropertyData
IUPAC Name 3-Iodo-4-methylbenzamide
CAS Number 269411-70-3
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
LogP (Predicted) ~2.3 - 2.5
H-Bond Donors 1 (Amide NH₂)
H-Bond Acceptors 1 (Carbonyl Oxygen)
Structural Significance (SAR)[3]
  • Iodine (C3): A "soft" halogen preferred over bromine for Sonogashira couplings due to weaker C-X bond strength, allowing milder reaction conditions which preserve the amide functionality.[3]

  • Methyl (C4): Provides hydrophobic bulk that often fills the specificity pocket (e.g., the gatekeeper region) in kinase targets.[3]

  • Amide (C1): Acts as a rigid linker.[3] In drug synthesis, this primary amide is often formed in situ or substituted (N-arylation) to create the final pharmacophore.[3]

Synthetic Pathways[4][9][12][13]

The synthesis of 3-Iodo-4-methylbenzamide typically proceeds from 4-methylbenzoic acid (p-toluic acid) via electrophilic aromatic substitution followed by amidation.

Step-by-Step Synthesis Protocol

Reaction 1: Iodination [2][5]

  • Precursor: 4-Methylbenzoic acid.[6]

  • Reagents: NaIO₄ (Sodium periodate), I₂ (Iodine), H₂SO₄.[3]

  • Mechanism: Electrophilic iodination directed ortho to the methyl group (activator) and meta to the carboxyl group (deactivator).[3]

  • Yield: ~85-90%.

Reaction 2: Acid Chloride Formation

  • Precursor: 3-Iodo-4-methylbenzoic acid.[7][6][8]

  • Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride, catalytic DMF.[3]

  • Conditions: Reflux (SOCl₂) or 0°C to RT (Oxalyl Chloride).

  • Note: The acid chloride intermediate is moisture-sensitive and usually used immediately.

Reaction 3: Amidation

  • Reagents: Aqueous Ammonia (NH₄OH) or Ammonia gas in THF/Dioxane.

  • Protocol:

    • Dissolve crude 3-iodo-4-methylbenzoyl chloride in anhydrous THF.

    • Cool to 0°C.

    • Slowly bubble anhydrous NH₃ gas or add concentrated NH₄OH dropwise.

    • Precipitate forms (Ammonium chloride byproduct + Product).

    • Purification: Filter, wash with water (to remove NH₄Cl), and recrystallize from Ethanol/Water.

Synthesis Workflow Diagram

SynthesisPath Start 4-Methylbenzoic Acid Step1 3-Iodo-4-methylbenzoic Acid (Iodination) Start->Step1 NaIO4, I2, H2SO4 Electrophilic Sub. Step2 Acid Chloride Intermediate (Activation) Step1->Step2 SOCl2, cat. DMF Reflux Final 3-Iodo-4-methylbenzamide (Amidation) Step2->Final NH3 (g) or NH4OH THF, 0°C

Figure 1: Linear synthesis route from commodity chemical p-toluic acid to the target benzamide.[3]

Reactivity & Applications in Drug Discovery

The utility of 3-Iodo-4-methylbenzamide is defined by its ability to undergo C-C bond formation at the iodine position while maintaining the amide integrity.

Sonogashira Coupling (The "Ponatinib" Route)

This is the most critical reaction for this scaffold.[3] The aryl iodide couples with terminal alkynes to form disubstituted alkynes, a structural motif found in pan-BCR-ABL inhibitors.[3]

  • Mechanism: Pd(0)/Cu(I) catalyzed cross-coupling.[3]

  • Protocol Insight: The amide protons (NH₂) are acidic enough to interfere with strong bases.[3] Use mild bases like Diisopropylamine (DIPA) or Triethylamine (TEA) .[3]

  • Application: Synthesis of the "linker-tail" segment of Ponatinib.

Suzuki-Miyaura Coupling

Used to attach aryl or heteroaryl groups.

  • Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.[3]

  • Outcome: Biaryl amide derivatives.[5]

Divergent Synthesis Diagram[3]

Reactivity Core 3-Iodo-4-methylbenzamide (Scaffold) Sono Sonogashira Coupling (Alkynyl Linker) Core->Sono Terminal Alkyne Pd(PPh3)4, CuI, Et3N Suzuki Suzuki Coupling (Biaryl System) Core->Suzuki Ar-B(OH)2 Pd(dppf)Cl2, Base Dehydration Dehydration (Nitrile Formation) Core->Dehydration POCl3 or SOCl2 Prod1 Ponatinib-like Intermediates Sono->Prod1 Prod2 Biaryl Kinase Inhibitors Suzuki->Prod2 Prod3 3-Iodo-4-methylbenzonitrile Dehydration->Prod3

Figure 2: Divergent reactivity profile of the 3-iodo-4-methylbenzamide scaffold.[3]

Analytical Quality Control

To ensure the integrity of this intermediate for pharmaceutical use, the following specifications are standard.

TestMethodAcceptance Criteria
Identification ¹H-NMR (DMSO-d₆)Confirms Methyl (~2.4 ppm), Amide NH₂ (broad, ~7.5-8.0 ppm), and Aromatic pattern (3 protons).[3]
Purity HPLC (C18 Column)> 98.0% (Area normalization)
Water Content Karl Fischer< 0.5% w/w
Iodine Content Elemental AnalysisTheoretical: ~48.6%

¹H-NMR Signature (Predicted in DMSO-d₆):

  • δ 2.44 (s, 3H, Ar-CH ₃)[3]

  • δ 7.40 (d, 1H, Ar-H, ortho to methyl)[3]

  • δ 7.85 (dd, 1H, Ar-H, meta to amide)[3]

  • δ 8.30 (d, 1H, Ar-H, ortho to amide/iodine)[3]

  • δ 7.50, 8.10 (br s, 2H, CONH ₂)[3]

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3]

  • Storage: Light sensitive (due to C-I bond).[3] Store in amber vials at 2-8°C.

  • Handling: Use standard PPE. Avoid contact with strong oxidizing agents.[9]

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12330254 (Related: 3-Iodo-4-methylbenzaldehyde). Retrieved February 9, 2026, from [Link]

  • Huang, W. S., et al. (2010).[3] "Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson Kinase." Journal of Medicinal Chemistry, 53(12), 4701-4719.[3] [Link]

  • Pharmaffiliates. (n.d.). Ponatinib and its Impurities. Retrieved February 9, 2026, from [Link][3]

Sources

Molecular weight and formula of 3-Iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Iodo-4-methylbenzamide

Introduction

Substituted benzamides are a cornerstone of modern medicinal chemistry, forming the structural core of a wide array of therapeutic agents. The strategic placement of functional groups on the phenyl ring allows for the fine-tuning of a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. The iodo- and methyl-substituted benzamide scaffold, specifically 3-Iodo-4-methylbenzamide, represents a valuable building block for drug discovery and development. The presence of an iodine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the methyl group can influence binding affinity and metabolic stability.

This technical guide provides a comprehensive overview of 3-Iodo-4-methylbenzamide, with a particular focus on its synthesis from its corresponding carboxylic acid, 3-Iodo-4-methylbenzoic acid. We will delve into the practical aspects of its preparation, purification, and characterization, offering insights grounded in established chemical principles. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work.

Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in research and development. The key physicochemical data for 3-Iodo-4-methylbenzamide and its precursor, 3-Iodo-4-methylbenzoic acid, are summarized below.

Property3-Iodo-4-methylbenzamide3-Iodo-4-methylbenzoic acid
Molecular Formula C₈H₈INOC₈H₇IO₂
Molecular Weight 261.06 g/mol 262.04 g/mol
CAS Number 833329-39-8 (from PubChem)82998-57-0

Synthesis of 3-Iodo-4-methylbenzamide

The synthesis of 3-Iodo-4-methylbenzamide is most practically achieved through the amidation of its corresponding carboxylic acid, 3-Iodo-4-methylbenzoic acid. This precursor is a key intermediate that can be prepared via several synthetic routes.[1] The following section details a robust, two-step process for the preparation of 3-Iodo-4-methylbenzamide.

Step 1: Synthesis of 3-Iodo-4-methylbenzoic Acid

The synthesis of 3-Iodo-4-methylbenzoic acid can be achieved from commercially available starting materials. One common approach involves the iodination of 4-methylbenzoic acid. However, for the purpose of this guide, we will consider 3-Iodo-4-methylbenzoic acid as the starting material for the final amidation step, as it is commercially available.

Step 2: Amidation of 3-Iodo-4-methylbenzoic Acid

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. There are several reliable methods to achieve this, often involving the activation of the carboxylic acid followed by reaction with an ammonia source.

Method A: Two-Step, One-Pot Synthesis via an Acyl Chloride Intermediate

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then quenched with ammonia.

  • Rationale: Carboxylic acids are not sufficiently electrophilic to react directly with ammonia. Conversion to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by ammonia. Thionyl chloride is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Experimental Protocol:

    • To a solution of 3-Iodo-4-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of N,N-dimethylformamide (DMF), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and carefully add it to a stirred, chilled solution of concentrated ammonium hydroxide.

    • Stir the resulting mixture vigorously for 1-2 hours at 0 °C.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield crude 3-Iodo-4-methylbenzamide.

Method B: Direct Amidation using a Coupling Agent

Modern coupling agents allow for the direct formation of amides from carboxylic acids and amines, avoiding the need for harsh reagents like thionyl chloride.

  • Rationale: Coupling agents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions.[2] The carboxylic acid reacts with the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine.

  • Experimental Protocol:

    • Dissolve 3-Iodo-4-methylbenzoic acid (1.0 eq), HOBt (1.2 eq), and a suitable amine source such as ammonium chloride (1.2 eq) in an anhydrous polar aprotic solvent like DMF.

    • Add a tertiary amine base such as triethylamine (2.5 eq) to the mixture.

    • Add DIC (1.2 eq) dropwise to the stirred solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute acid, dilute base, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis_Workflow cluster_step1 Starting Material cluster_step2 Amidation cluster_step3 Final Product 3_Iodo_4_methylbenzoic_acid 3-Iodo-4-methylbenzoic Acid Activation Activation (e.g., SOCl₂ or DIC/HOBt) 3_Iodo_4_methylbenzoic_acid->Activation Step 2a Reaction Amide Formation Activation->Reaction Ammonia_Source Ammonia Source (e.g., NH₄OH or NH₄Cl) Ammonia_Source->Reaction Step 2b 3_Iodo_4_methylbenzamide 3-Iodo-4-methylbenzamide Reaction->3_Iodo_4_methylbenzamide

Caption: Synthesis workflow for 3-Iodo-4-methylbenzamide from its carboxylic acid precursor.

Purification and Characterization

Purification of the crude 3-Iodo-4-methylbenzamide is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Characterization

The identity and purity of the synthesized 3-Iodo-4-methylbenzamide should be confirmed by a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amide protons. The aromatic region will display a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The methyl protons will appear as a singlet, and the amide protons will appear as two broad singlets, due to restricted rotation around the C-N bond, which can exchange with D₂O.

    • ¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Iodo-4-methylbenzamide and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][4]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood, especially when working with volatile reagents like thionyl chloride.[3]

  • Hazard Statements: Based on related compounds, 3-Iodo-4-methylbenzamide may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3][6]

Applications in Drug Discovery and Organic Synthesis

3-Iodo-4-methylbenzamide is a versatile building block with potential applications in several areas of chemical research.

  • Medicinal Chemistry: The benzamide moiety is a common feature in many biologically active molecules. The iodo- and methyl-substituted pattern of this compound can be explored for the development of new therapeutic agents. The iodine atom can serve as a handle for introducing further diversity through reactions such as Suzuki, Sonogashira, or Heck cross-coupling, allowing for the rapid synthesis of libraries of related compounds for structure-activity relationship (SAR) studies.

  • Organic Synthesis: As a functionalized aromatic compound, 3-Iodo-4-methylbenzamide can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals, dyes, and materials.[1]

Applications cluster_apps Potential Applications Start 3-Iodo-4-methylbenzamide MedChem Medicinal Chemistry Start->MedChem Scaffold for Drug Discovery OrgSynth Organic Synthesis Start->OrgSynth Intermediate for Complex Molecules SAR SAR MedChem->SAR SAR Studies via Cross-Coupling Materials Materials OrgSynth->Materials Precursor to Agrochemicals, Dyes, and Materials

Caption: Potential applications of 3-Iodo-4-methylbenzamide in research and development.

Conclusion

3-Iodo-4-methylbenzamide is a valuable chemical entity with significant potential in medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its physicochemical properties, robust synthetic protocols for its preparation from 3-Iodo-4-methylbenzoic acid, and standard methods for its purification and characterization. By understanding the principles and techniques outlined herein, researchers can effectively synthesize and utilize this compound in their discovery and development efforts. Adherence to proper safety protocols is paramount in all experimental work.

References

  • Pharmaffiliates. 3-Iodo-N-methylbenzamide. Available from: [Link]

  • Forestry Suppliers. Material Safety Data Sheet. Available from: [Link]

  • PubChem. 3-Iodo-4-methylbenzamide. Available from: [Link]

  • PubChem. 3-Iodo-4-methylbenzaldehyde. Available from: [Link]

  • Mallak Specialties. 3-Amino-4-methylbenzamide. Available from: [Link]

  • PubChem. 3-Amino-4-methylbenzamide. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Google Patents. US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • ResearchGate. Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. Available from: [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. Available from: [Link]

  • Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

Sources

A Comprehensive Technical Guide to 3-Iodo-4-methylbenzamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-4-methylbenzamide is a halogenated aromatic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring an iodinated benzene ring coupled with a methyl and a carboxamide group, offers unique opportunities for chemical modification and biological activity. The presence of the iodine atom, in particular, makes it a valuable precursor for introducing various functional groups through cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide provides an in-depth overview of 3-Iodo-4-methylbenzamide, covering its fundamental chemical identifiers, physicochemical properties, a detailed synthesis protocol, and its applications in the development of novel therapeutic agents.

Chemical Identity and Properties

A precise understanding of a molecule's identity and properties is fundamental to its application in research and development. This section provides the key chemical identifiers and computed physicochemical properties of 3-Iodo-4-methylbenzamide.

Chemical Structure and Identifiers

The structural representation and key identifiers for 3-Iodo-4-methylbenzamide are crucial for its unambiguous identification in chemical databases and literature.

graph "3-Iodo-4-methylbenzamide" {
    layout=neato;
    node [shape=plaintext];
    edge [style=invis];

}

Caption: Synthetic workflow for 3-Iodo-4-methylbenzamide.

Step-by-Step Methodology

Stage 1: Synthesis of 3-Iodo-4-methylbenzoyl chloride

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-iodo-4-methylbenzoic acid (1 equivalent).

  • Solvent Addition: Add an inert solvent such as toluene.

  • Reagent Addition: Carefully add thionyl chloride (SOCl₂) (approximately 1.5-2.0 equivalents) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-iodo-4-methylbenzoyl chloride is typically used in the next step without further purification.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The use of an inert solvent and reflux conditions ensures the reaction goes to completion.

Stage 2: Synthesis of 3-Iodo-4-methylbenzamide

  • Reaction Setup: Dissolve the crude 3-iodo-4-methylbenzoyl chloride from Stage 1 in a suitable aprotic solvent, such as dichloromethane (DCM), in a flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath and add concentrated aqueous ammonia (NH₄OH) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The highly reactive acyl chloride readily undergoes nucleophilic attack by ammonia to form the stable amide bond. The use of a base (in this case, excess ammonia) neutralizes the HCl byproduct. An aqueous work-up is necessary to remove any remaining water-soluble impurities.

Applications in Drug Discovery and Development

The 3-iodo-4-methylbenzamide scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. The presence of the iodine atom allows for facile introduction of various substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This enables the rapid generation of compound libraries for screening against various biological targets.

Derivatives of benzamides are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 4-methylbenzamide moiety, in particular, has been utilized as a flexible linker in the design of protein kinase inhibitors.[3] The strategic placement of the iodine atom at the 3-position provides a key handle for modifying the molecule's structure-activity relationship (SAR) and optimizing its pharmacokinetic and pharmacodynamic properties.

Furthermore, the iodine atom can be replaced with a radioisotope, such as ¹²³I or ¹³¹I, to develop radiolabeled tracers for use in molecular imaging techniques like Single Photon Emission Computed Tomography (SPECT).[4] These radiolabeled compounds can be used to visualize and quantify the distribution of specific receptors or enzymes in vivo, aiding in disease diagnosis and the development of targeted therapies.

Safety and Handling

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Avoid inhalation of dust and contact with skin and eyes.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Benzamide derivatives can be harmful if swallowed. The toxicological properties of 3-Iodo-4-methylbenzamide have not been fully investigated. Treat as a potentially hazardous substance.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-Iodo-4-methylbenzamide is a chemical compound with significant potential in the field of drug discovery and development. Its well-defined chemical identifiers, predictable physicochemical properties, and versatile reactivity make it an attractive starting material for the synthesis of novel bioactive molecules. The synthetic protocol outlined in this guide provides a practical approach for its preparation, while the discussion of its applications highlights its value as a scaffold for generating diverse chemical libraries. As with any chemical substance, proper safety precautions should be observed during its handling and use. Further research into the biological activities of 3-Iodo-4-methylbenzamide and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Google Patents. (2013). US20130172618A1 - Process for the preparation of 4-iodo-3-nitrobenzamide.
  • PubChem. (n.d.). 3-Iodo-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kemcal. (n.d.). CAS 269411-70-3 | 3-Iodo-4-methylbenzamide. Retrieved from [Link]

  • Organic Syntheses. (2014). N-Carboxylated-2-substituted Indoles and 2,3-Disubstituted-2,3-dihydro-4-quinolones from 2-Alkynylbenzamides. Retrieved from [Link]

  • ResearchGate. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7203. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 3-Nitrobenzamide. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2017). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. Retrieved from [Link]

Sources

3-Iodo-4-methylbenzamide SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Handling Guide: 3-Iodo-4-methylbenzamide

Executive Summary

3-Iodo-4-methylbenzamide (CAS: 269411-70-3) is a critical halogenated building block in medicinal chemistry, most notably serving as a key intermediate in the synthesis of Ponatinib (ICLUSIG®), a third-generation Bcr-Abl tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[1][2][3] Its structural value lies in the C3-iodine substituent, which functions as a high-reactivity handle for palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura) to construct complex heterocyclic scaffolds.

This guide provides a technical framework for the safe handling, synthesis, and characterization of this compound, moving beyond generic SDS data to address specific risks associated with high-value iodinated aromatics.

Part 1: Chemical Identity & Critical Properties

Property Technical Specification
Chemical Name 3-Iodo-4-methylbenzamide
CAS Number 269411-70-3
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; Low solubility in water
Melting Point Solid (Experimental determination recommended per batch; generally >140°C for benzamides)
SMILES CC1=C(C=C(C=C1)C(=O)N)I
Key Functional Groups Primary Amide (-CONH₂), Aryl Iodide (-I)

Part 2: Hazard Identification & Mechanistic Toxicology

While standard GHS classifications apply, the presence of the iodine atom and the amide functionality introduces specific chemical stability risks.

GHS Classification (Derived)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Specific Chemical Hazards
  • Photolytic Deiodination: Aryl iodides are intrinsically light-sensitive. Prolonged exposure to UV or ambient light can lead to C-I bond homolysis, releasing free iodine (

    
    ) and forming radical species. This degrades purity and introduces corrosive iodine vapors.
    
  • Amide Hydrolysis: Under strongly acidic or basic conditions, the amide bond may hydrolyze back to 3-iodo-4-methylbenzoic acid , altering the stoichiometry of downstream coupling reactions.

Part 3: Safe Handling & Storage Protocols

Protocol 1: Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) to prevent oxidative degradation.

  • Container: Amber glass vials or foil-wrapped containers are mandatory to prevent photolysis.

Protocol 2: Operational Safety Decision Tree The following workflow dictates the required PPE and engineering controls based on the scale of operation.

SafetyProtocol Start Handling 3-Iodo-4-methylbenzamide ScaleCheck Determine Scale Start->ScaleCheck SmallScale Analytical/Small Scale (< 1g) ScaleCheck->SmallScale LargeScale Preparative/Pilot Scale (> 1g) ScaleCheck->LargeScale FumeHood Standard Fume Hood SmallScale->FumeHood Containment Powder Containment Hood or Isolator LargeScale->Containment PPE_Basic PPE: Nitrile Gloves, Lab Coat, Safety Glasses FumeHood->PPE_Basic LightProt CRITICAL: Amber Glassware / Low-UV Lighting PPE_Basic->LightProt PPE_Advanced PPE: Double Gloving, Tyvek Sleeves, N95/P100 Respirator (if dust risk) Containment->PPE_Advanced PPE_Advanced->LightProt Waste Disposal: Halogenated Organic Waste LightProt->Waste

Figure 1: Risk-based handling workflow for iodinated benzamides.

Part 4: Synthesis & Strategic Application

The primary utility of 3-Iodo-4-methylbenzamide is as a precursor for Ponatinib .[2] The iodine atom allows for a Sonogashira coupling with 3-ethynylimidazo[1,2-b]pyridazine.

Synthesis Protocol: Acid to Amide Conversion

This protocol describes the conversion of 3-iodo-4-methylbenzoic acid to the amide via the acid chloride, a standard industrial route.

Reagents:

  • Precursor: 3-Iodo-4-methylbenzoic acid (CAS: 82998-57-0)

  • Chlorinating Agent: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Amine Source: Ammonium Hydroxide (

    
    ) or Ammonia gas (
    
    
    
    )

Step-by-Step Methodology:

  • Activation: Dissolve 3-iodo-4-methylbenzoic acid in anhydrous DCM (Dichloromethane). Add catalytic DMF.

  • Chlorination: Add

    
     dropwise at 0°C. Reflux for 2 hours to generate 3-iodo-4-methylbenzoyl chloride  (CAS: 52107-98-9).
    
    • Checkpoint: Monitor by TLC (Acid converts to non-polar chloride).

  • Amidation: Cool the mixture to 0°C. Slowly purge with anhydrous

    
     gas OR add dropwise to a stirred solution of concentrated aqueous 
    
    
    
    .
    • Exotherm Warning: This step is highly exothermic. Maintain temperature <10°C to prevent hydrolysis.

  • Isolation: Precipitate forms. Filter the solid, wash with water (to remove

    
    ), and dry under vacuum.
    
  • Purification: Recrystallize from Ethanol/Water if necessary.

Synthetic Utility Diagram (Ponatinib Route)

SynthesisWorkflow Acid 3-Iodo-4-methylbenzoic Acid Chloride Acid Chloride Intermediate Acid->Chloride Activation Amide 3-Iodo-4-methylbenzamide (Target) Chloride->Amide Amidation Ponatinib Ponatinib (Final Drug) Amide->Ponatinib Cross-Coupling Step1 SOCl2, DMF (Reflux) Step2 NH3 (g) or NH4OH (aq) Step3 Sonogashira Coupling (Pd cat., CuI)

Figure 2: Synthetic pathway illustrating the role of 3-Iodo-4-methylbenzamide in drug development.

Part 5: Emergency Response & Waste Management

Emergency Procedures
  • Eye Contact: Rinse immediately with water for 15 minutes.[4] Remove contact lenses.[4] Consult an ophthalmologist (iodine compounds can be corrosive).

  • Skin Contact: Wash with soap and water.[4] If yellow staining (iodine release) occurs, treat with a dilute sodium thiosulfate solution to reduce free iodine.

  • Spill Cleanup:

    • Evacuate dust area.

    • Wear N95 respirator and nitrile gloves.

    • Wet sweep or use a HEPA vacuum to avoid dust generation.

    • Clean surface with a mild reducing agent (e.g., Sodium Thiosulfate) if iodine discoloration is visible.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Prohibition: Do NOT mix with strong oxidizers or strong acids.

  • Destruction: High-temperature incineration equipped with a scrubber for iodine/halogen gases.

References

  • Chemical Identity & CAS: National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 12330254, 3-Iodo-4-methylbenzamide. Retrieved from [Link]

  • Ponatinib Synthesis (Patent): Shakespeare, W. C., et al. (2011). Bicyclic Heteroaryl Compounds. U.S. Patent 8,586,792.
  • Medicinal Chemistry Application: Huang, W. S., et al. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase. Journal of Medicinal Chemistry, 53(12), 4701–4719. Retrieved from [Link]

  • General Benzamide Safety: ECHA (European Chemicals Agency). Registration Dossier for Benzamide derivatives. Retrieved from [Link]

Sources

Strategic Sourcing and Quality Validation of 3-Iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 269411-70-3 | Technical Guide for Medicinal Chemistry Applications [1]

Part 1: Technical Identity & Market Intelligence

3-Iodo-4-methylbenzamide is a critical halogenated building block used primarily in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to construct complex pharmaceutical scaffolds.[1] Its value lies in the orthogonal reactivity of the aryl iodide (highly reactive) and the amide (stable, directing group), allowing for precise regio-control in drug design.[1]

1.1 Core Identity Data[1]
  • Chemical Name: 3-Iodo-4-methylbenzamide[1][2]

  • CAS Number: 269411-70-3 (Note: Do not confuse with the acid precursor CAS 82998-57-0 or the chloro-analog).[1][3]

  • Molecular Formula: C₈H₈INO

  • Molecular Weight: 261.06 g/mol

  • SMILES: Cc1ccc(C(N)=O)cc1I[1]

1.2 Supplier Landscape & Pricing Analysis

The market for this intermediate is bifurcated into "Catalog Grade" (for R&D) and "Bulk Grade" (for Process Chemistry).[1] Prices fluctuate based on the cost of iodine and the synthesis route employed.

Table 1: Estimated Market Pricing & Supplier Tiers

TierTypical SuppliersScalePrice Estimate (USD)Lead Time
Catalog (R&D) Sigma-Aldrich, Fisher, Combi-Blocks1g - 5g$30 - $60 / g 1-3 Days
Specialist BLD Pharm, Enamine, Aaron Chemicals10g - 100g$15 - $25 / g 1-2 Weeks
Bulk (GMP/Non-GMP) WuXi AppTec, Porton, Custom Synthesis>1 kg$0.80 - $2.50 / g 4-8 Weeks

Procurement Insight: The price of the amide is typically 1.8x – 2.5x the price of its precursor, 3-iodo-4-methylbenzoic acid (CAS 82998-57-0).[1] If a supplier offers the amide at parity with the acid, verify the purity immediately; it may be a crude reaction mixture.

Part 2: Synthesis & Cost Causality (The "Why")[1]

To evaluate a supplier, you must understand how the molecule is made. The synthesis route dictates the impurity profile and the cost structure.

2.1 The "Dirty" Route vs. The "Clean" Route

There are two primary methods to synthesize 3-Iodo-4-methylbenzamide.[1]

  • Route A (Acid Chloride Method): Reacting 3-iodo-4-methylbenzoic acid with thionyl chloride (

    
    ) followed by ammonia.[1]
    
    • Risk:[4] High probability of Chlorine-Iodine exchange , leading to the impurity 3-chloro-4-methylbenzamide.[1] This impurity is structurally similar and extremely difficult to remove via crystallization.

  • Route B (Ester-Ammonia Method): Conversion of the acid to a methyl ester, followed by ammonolysis.

    • Benefit: Avoids halogen exchange. Higher purity profile (>99%).

Figure 1: Synthesis Pathways and Impurity Risks

SynthesisRoutes cluster_dirty Route A: High Risk (Cheaper) cluster_clean Route B: High Purity (Recommended) Precursor 3-Iodo-4-methylbenzoic Acid (CAS 82998-57-0) SOCl2 Reaction w/ SOCl2 Precursor->SOCl2 Esterification Esterification (MeOH/H+) Precursor->Esterification AcidChloride Acid Chloride Intermediate SOCl2->AcidChloride Impurity IMPURITY: 3-Chloro-4-methylbenzamide AcidChloride->Impurity Side Rxn Target TARGET: 3-Iodo-4-methylbenzamide AcidChloride->Target MethylEster Methyl Ester Intermediate Esterification->MethylEster Ammonolysis Ammonolysis (NH3/MeOH) MethylEster->Ammonolysis Ammonolysis->Target

Caption: Comparison of synthesis routes. Route A introduces difficult-to-separate chloro-impurities, while Route B ensures halogen integrity.[1]

Part 3: Quality Control & Validation Protocols

As a scientist, you cannot rely solely on the Certificate of Analysis (CoA). Use this self-validating protocol to verify incoming batches.

3.1 Critical Impurity Profiling

The most insidious impurity is the 3-Chloro-4-methylbenzamide analog (arising from Route A).[1] It has a nearly identical retention time on standard C18 HPLC gradients and similar NMR shifts.

Protocol: High-Resolution HPLC

  • Column: Phenyl-Hexyl or C18 (High Carbon Load), 3.0 x 100mm, 1.8µm.[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes. Note: A slow gradient is required to resolve the Chloro- impurity from the Iodo- target.[1]

  • Detection: UV @ 254 nm.

3.2 NMR Validation (1H DMSO-d6)
  • Methyl Group: Look for a singlet at ~2.40 ppm .

  • Amide Protons: Two broad singlets (distinct) around 7.30 ppm and 7.90 ppm .

  • Aromatic Region:

    • H-2 (Ortho to I, Meta to Amide): Doublet (or fine doublet) at ~8.3 ppm .[1] This proton is the most deshielded due to the iodine and amide anisotropy.

    • Red Flag: If the H-2 signal is split or shows a "shoulder," it indicates the presence of the chloro-analog or regioisomer (2-iodo).[1]

Part 4: Procurement Strategy

Do not default to the largest catalog for scale-up. Use this decision logic to optimize cost versus risk.

Figure 2: Sourcing Decision Matrix

SourcingLogic Start Need 3-Iodo-4-methylbenzamide ScaleCheck What is the Scale? Start->ScaleCheck SmallScale < 10 Grams (Discovery) ScaleCheck->SmallScale LargeScale > 100 Grams (Process/GLP) ScaleCheck->LargeScale Catalog Buy Catalog Grade (Sigma, Combi-Blocks) SmallScale->Catalog SpecCheck Check Synthesis Route (Ask Supplier) LargeScale->SpecCheck RouteA Supplier uses Acid Chloride SpecCheck->RouteA RouteB Supplier uses Ester/Ammonia SpecCheck->RouteB Reject REJECT or Repurify (High Risk of Cl-Impurity) RouteA->Reject Approve APPROVE (Request Batch Sample) RouteB->Approve

Caption: Decision tree for sourcing. For bulk orders (>100g), explicitly requesting the synthesis route (Route B) is mandatory to avoid batch failure.

References
  • PubChem. Compound Summary: 3-Iodo-4-methylbenzamide (CAS 269411-70-3).[1] National Library of Medicine. Available at: [Link][1]

  • Google Patents.Process for the preparation of 4-iodo-3-nitrobenzamide (Analogous Chemistry). Patent US8586792B2. Discusses the avoidance of SOCl2 to prevent chloro-impurities.

Sources

3-Iodo-4-methylbenzamide PubChem CID and ChemSpider ID

Author: BenchChem Technical Support Team. Date: February 2026

Technical Dossier: 3-Iodo-4-methylbenzamide

Part 1: Executive Identification & Core Data

3-Iodo-4-methylbenzamide is a halogenated benzamide derivative primarily utilized as a high-value intermediate in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its functional groups: the amide moiety serves as a stable polar anchor or precursor to nitriles/heterocycles, while the aryl iodide provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

Unlike its isomer 3-iodo-N-methylbenzamide, this compound features a primary amide (


) and a methyl group directly attached to the aromatic ring at the para position relative to the amide.
Key Identifiers
Registry SystemIdentifierDirect Verification Link
PubChem CID 833329
CAS Number 269411-70-3
InChIKey VUXPDGVNLAIPIS-UHFFFAOYSA-N
SMILES Cc1ccc(C(N)=O)cc1IN/A

Part 2: Chemical Profile & Physicochemical Properties[6]

Understanding the physicochemical profile is critical for assessing this compound's behavior in solution and its suitability as a fragment in drug design.

PropertyValueRelevance to Drug Design
Molecular Weight 261.06 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (<300 Da).
LogP (Predicted) ~1.7 - 2.1Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors 1 (Amide

)
Key interaction point for protein binding pockets.
H-Bond Acceptors 1 (Amide

)
Complementary binding motif.
Rotatable Bonds 1Low conformational entropy penalty upon binding.
Topological Polar Surface Area 43.09

Well within the range for oral bioavailability (<140

).

Part 3: Synthetic Methodology

The most robust synthesis of 3-iodo-4-methylbenzamide avoids direct iodination of 4-methylbenzamide, which often yields inseparable mixtures of isomers. Instead, the preferred route proceeds via the activation of 3-iodo-4-methylbenzoic acid .

Protocol: Amidation via Acid Chloride Activation

Reagents:

  • Precursor: 3-Iodo-4-methylbenzoic acid (CAS 82998-57-0)

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Nucleophile: Aqueous Ammonia (

    
    ) or Ammonia in Methanol (
    
    
    
    )
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Activation: Charge a flame-dried round-bottom flask with 3-iodo-4-methylbenzoic acid (1.0 equiv) and anhydrous DCM. Under an inert atmosphere (

    
    ), add catalytic DMF (2-3 drops) followed by dropwise addition of oxalyl chloride (1.2 equiv).
    
    • Mechanism: Formation of the reactive acyl chloride intermediate.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates reaction progress.
  • Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM.

  • Amidation: Cool the solution to 0°C. Slowly add excess aqueous ammonia (28%) or 7N

    
     in methanol.
    
    • Critical Control: Maintain temperature <5°C to prevent hydrolysis or side reactions.

  • Workup: Stir at room temperature for 1 hour. The product often precipitates. Filter the solid, wash with water (to remove ammonium salts) and cold ether.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Visual Workflow (DOT Diagram)

SynthesisRoute Start 3-Iodo-4-methylbenzoic Acid (CAS 82998-57-0) Step1 Activation (SOCl2 or (COCl)2, DMF cat.) Start->Step1 Dehydration Intermediate Acid Chloride Intermediate Step1->Intermediate -HCl, -CO2 Step2 Nucleophilic Acyl Substitution (NH3 / MeOH or NH4OH) Intermediate->Step2 0°C, Addn Product 3-Iodo-4-methylbenzamide (Target) Step2->Product Precipitation

Figure 1: Two-step synthesis via acid chloride activation ensures regiospecificity.

Part 4: Applications in Drug Discovery

3-Iodo-4-methylbenzamide serves as a "privileged scaffold" intermediate. The iodine atom is a "soft" leaving group, making it significantly more reactive in Palladium(0)-catalyzed reactions than its bromo- or chloro-analogs.

Key Reaction: Suzuki-Miyaura Cross-Coupling

This reaction allows the attachment of biaryl systems, a ubiquitous motif in kinase inhibitors and receptor modulators.

  • Catalyst System:

    
     or 
    
    
    
  • Base:

    
     or 
    
    
    
  • Solvent: Dioxane/Water or DMF

Functionalization Logic Diagram

CouplingLogic Core 3-Iodo-4-methylbenzamide (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(0)) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines, Pd(0)) Core->Buchwald Biaryl Biaryl Amides (Kinase Inhibitor Motifs) Suzuki->Biaryl C-C Bond Formation Alkyne Alkynyl Benzamides (Rigid Linkers) Sonogashira->Alkyne C-C Bond Formation Amino Anilino Benzamides (H-Bond Donors) Buchwald->Amino C-N Bond Formation

Figure 2: Divergent synthesis pathways utilizing the labile C-I bond.

Part 5: Safety & Handling

While benzamides are generally stable, the iodinated precursor and product require specific precautions.

  • Light Sensitivity: Aryl iodides can undergo homolytic cleavage of the C-I bond upon prolonged exposure to UV light, leading to liberation of iodine (

    
    ) and product degradation. Store in amber vials. 
    
  • Incompatibility: Avoid strong oxidizing agents.

  • Toxicology: No specific toxicological data exists for this exact intermediate. Treat as a potential irritant (Skin/Eye/Respiratory). Use standard PPE (Nitrile gloves, fume hood).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 833329, 3-Iodo-4-methylbenzamide. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 269411-70-3. Common Chemistry Database. Retrieved from [Link][1]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the Suzuki coupling protocol cited in Part 4).

Sources

Methodological & Application

Synthesis of 3-Iodo-4-methylbenzamide from 3-iodo-4-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Iodo-4-methylbenzamide

Executive Summary

This guide details the synthesis of 3-Iodo-4-methylbenzamide , a critical building block in the development of type II kinase inhibitors, most notably Ponatinib (Iclusig) . The presence of the iodine atom at the C3 position and the methyl group at C4 provides a unique steric and electronic profile, making this scaffold essential for structure-activity relationship (SAR) studies in oncology.

We present two distinct protocols:

  • Method A (The Scalable Standard): Acid chloride activation via Thionyl Chloride (

    
    ), followed by amidation. This is the preferred route for gram-to-kilogram scale-up due to its robustness and cost-efficiency.
    
  • Method B (The Green Alternative): One-pot activation using 1,1'-Carbonyldiimidazole (CDI). This method avoids corrosive acid chlorides and is ideal for bench-scale discovery chemistry where operational simplicity is paramount.

Retrosynthetic Analysis & Strategy

The transformation requires the conversion of a carboxylic acid to a primary amide.[1] The iodine-methyl substitution pattern on the benzene ring is stable under standard amidation conditions, but the iodine atom is sensitive to palladium-catalyzed cross-coupling conditions; therefore, the amide formation must precede any Suzuki or Sonogashira couplings intended for downstream synthesis.

Retrosynthesis Product 3-Iodo-4-methylbenzamide (Target) Intermediate Acid Chloride / Acyl Imidazole (Activated Species) Product->Intermediate Amidation (NH3) StartingMaterial 3-Iodo-4-methylbenzoic Acid (Starting Material) Intermediate->StartingMaterial Activation (SOCl2 or CDI)

Figure 1: Retrosynthetic strategy focusing on the activation of the carbonyl carbon.

Method A: Acid Chloride Route (Thionyl Chloride)

Best for: Scale-up (>10g), high throughput, and cost minimization.

Reaction Scheme



Reagents & Materials
ReagentEquiv.Role
3-Iodo-4-methylbenzoic acid 1.0Substrate
Thionyl Chloride (

)
2.0 - 3.0Activator / Solvent
DMF (Anhydrous) 0.05 (Cat.)Catalyst (Vilsmeier adduct)
Ammonia (

)
5.0+Nucleophile (28% aq. or 0.5M in Dioxane)
Dichloromethane (DCM) SolventReaction Medium
Toluene SolventAzeotropic removal of

Step-by-Step Protocol

Step 1: Activation (Acid Chloride Formation)

  • Setup: Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (

    
    ) or 
    
    
    
    inlet.
  • Charging: Add 3-iodo-4-methylbenzoic acid (5.0 g, 19.1 mmol) and anhydrous DCM (25 mL). The solid may not dissolve completely.

  • Catalyst: Add DMF (2-3 drops). Note: DMF catalyzes the reaction by forming the reactive Vilsmeier-Haack intermediate.

  • Addition: Add Thionyl Chloride (4.2 mL, ~57 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to gentle reflux (bath temp ~50°C) for 2–3 hours.

    • Checkpoint: The reaction is complete when the solution becomes clear and gas evolution (

      
      ) ceases.
      
  • Concentration: Cool to room temperature (RT). Concentrate the mixture under reduced pressure (Rotavap) to remove DCM and excess

    
    .
    
  • Azeotrope: Add Toluene (10 mL) and concentrate again to dryness. Repeat twice. This ensures complete removal of thionyl chloride, which would otherwise react violently with ammonia.

    • Result: Crude 3-iodo-4-methylbenzoyl chloride (yellow/tan oil or semi-solid).

Step 2: Amidation

  • Preparation: Redissolve the crude acid chloride in anhydrous THF or DCM (20 mL).

  • Ammonolysis:

    • Option A (Anhydrous - Recommended): Cool the solution to 0°C. Slowly add 0.5M Ammonia in Dioxane (100 mL, excess).

    • Option B (Aqueous - Cheaper): Cool to 0°C. Add 28% Ammonium Hydroxide (20 mL) dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to RT and stir for 1–2 hours. A white precipitate (product + ammonium salts) will form.

  • Workup:

    • Evaporate organic solvents.[2]

    • Suspend the residue in Water (50 mL) and stir for 30 minutes to dissolve inorganic salts (

      
      ).
      
    • Filter the solid precipitate.

    • Wash the filter cake with water (

      
      ) and cold hexanes (
      
      
      
      ).
  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Method B: CDI One-Pot Route (Green Chemistry)

Best for: Small scale (<5g), avoiding corrosive fumes, and "one-pot" convenience.

Workflow Diagram

CDI_Workflow Start Start: 3-Iodo-4-methylbenzoic acid + CDI (1.2 equiv) Activation Stir in THF/DMF (RT, 1-2 hours) Start->Activation Check Check: CO2 evolution ceases Activation->Check Amidation Add Ammonium Hydroxide or NH4Cl Check->Amidation Active Acyl Imidazole formed Quench Quench with Water Precipitate Product Amidation->Quench Stir 2-4 hrs Filter Filtration & Drying Quench->Filter

Figure 2: One-pot synthesis workflow using CDI activation.

Protocol
  • Activation: In a 100 mL flask, dissolve 3-iodo-4-methylbenzoic acid (1.0 g, 3.8 mmol) in dry THF (10 mL).

  • Reagent: Add 1,1'-Carbonyldiimidazole (CDI) (0.74 g, 4.6 mmol) in one portion.

    • Observation: Vigorous evolution of

      
       gas will occur. Vent the flask via a needle or bubbler.
      
  • Stir: Stir at RT for 2 hours until gas evolution stops.

  • Amidation: Add 28% Ammonium Hydroxide (3.0 mL) or solid Ammonium Carbonate (2.0 g). Stir for 4 hours at RT.

  • Isolation: Pour the reaction mixture into 1M HCl (30 mL) to neutralize the imidazole byproduct and protonate any unreacted acid.

    • Note: The amide product is neutral and will precipitate; imidazole will remain in the aqueous phase as the hydrochloride salt.

  • Filtration: Filter the white solid, wash with water, and dry.

Quality Control & Characterization

The product, 3-Iodo-4-methylbenzamide , must be characterized to ensure the iodine atom is intact and no hydrolysis occurred.

ParameterSpecification / Expected ValueMethod
Appearance White to off-white solidVisual
Melting Point 215–220°C (Predicted based on analogs)Capillary MP
LC-MS

ESI-MS
H-NMR (DMSO-d6)

2.45 (s, 3H, Me), 7.45 (d, 1H, Ar-H), 7.80 (dd, 1H, Ar-H), 8.30 (d, 1H, Ar-H), 7.9-8.1 (br s, 2H,

)
400 MHz NMR

Troubleshooting Table:

Issue Probable Cause Solution

| Low Yield | Incomplete activation (


 old) | Distill 

before use or add fresh DMF catalyst. | | Sticky Solid | Residual DMF or Imidazole | Wash filter cake thoroughly with water; recrystallize from Ethanol/Water (9:1). | | Starting Material Present | Hydrolysis of acid chloride | Ensure glassware is dry; use anhydrous THF/DCM for the acid chloride dissolution. |

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release

    
     and 
    
    
    
    gases. Perform all operations in a functioning fume hood.
  • 3-Iodo-4-methylbenzoic acid: Irritant. Avoid inhalation of dust.

  • Waste Disposal: Quench excess thionyl chloride by slowly adding the reaction mixture to a large volume of ice-water/bicarbonate solution before disposal.

References

  • Ponatinib Synthesis (Acid Chloride Route): US Patent 9,493,473 B2. "Processes for making ponatinib and intermediates thereof." (2016).

  • General Amide Synthesis (CDI): Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Thionyl Chloride Activation Protocol: Clayden, J., et al. Organic Chemistry. Oxford University Press. (Standard textbook reference for acid chloride mechanism).
  • Characterization Data (Analogous): PubChem Compound Summary for 3-Iodo-4-methylbenzoic acid (Starting material properties).

Sources

Application Note & Protocol: A Validated Procedure for the Amidation of 3-Iodo-4-Methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-substituted amides via the amidation of 3-iodo-4-methylbenzoyl chloride. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, and this protocol offers a robust, reproducible method suitable for researchers in drug development and chemical synthesis. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and outline critical safety considerations and product validation techniques.

Scientific Principles & Rationale

The conversion of 3-iodo-4-methylbenzoyl chloride to its corresponding amide is a classic example of nucleophilic acyl substitution. This class of reaction is fundamental to the synthesis of a vast array of pharmaceuticals, polymers, and fine chemicals.[1][2] The success of this procedure hinges on understanding the interplay between the reactants and the carefully chosen reaction conditions.

The Reaction Mechanism: A Stepwise Perspective

The amidation proceeds through a well-established addition-elimination mechanism.[3]

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the highly electrophilic carbonyl carbon of the acyl chloride.[4] The electron-withdrawing nature of both the oxygen and chlorine atoms renders this carbon atom particularly susceptible to attack.[5] This forms a transient tetrahedral intermediate.[4][6]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.

  • Acid Neutralization: This process generates one equivalent of hydrochloric acid (HCl).[7] The HCl readily reacts with any available base in the mixture. In this protocol, a tertiary amine base (triethylamine) is added to neutralize the acid, forming triethylammonium chloride.[8] This step is critical; without a base to scavenge the acid, the starting amine would be protonated, rendering it non-nucleophilic and halting the reaction.[8][9]

This reaction is often referred to as the Schotten-Baumann reaction, particularly when conducted with a base.[6][10][11] The conditions are designed to favor the formation of the amide product efficiently and in high yield.

Causality of Experimental Choices
  • Why 3-Iodo-4-Methylbenzoyl Chloride? This substrate is a valuable building block. The iodo- and methyl- substituents on the aromatic ring provide specific steric and electronic properties and serve as handles for further synthetic transformations, such as cross-coupling reactions.

  • Why an Acyl Chloride? Acyl chlorides are among the most reactive carboxylic acid derivatives, ensuring a rapid and often high-yielding reaction with nucleophiles like amines.[5][] This high reactivity necessitates careful handling under anhydrous (water-free) conditions to prevent hydrolysis back to the less reactive carboxylic acid.[5][13]

  • Choice of Base: A non-nucleophilic tertiary amine, such as triethylamine or pyridine, is the ideal choice.[6][14] It effectively neutralizes the generated HCl without competing with the primary or secondary amine nucleophile in attacking the acyl chloride. A stoichiometric amount of the base is required to drive the reaction to completion.[15]

  • Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred.[8][][14] They are inert to the highly reactive acyl chloride and effectively dissolve the organic reactants.

  • Temperature Control: The reaction is highly exothermic.[] Initiating the reaction at 0 °C (ice bath) allows for controlled, slow addition of the acyl chloride, mitigating potential side reactions and ensuring safety.[8][15]

Visualized Reaction and Workflow

Amidation Reaction Scheme cluster_reactants Reactants acyl_chloride 3-Iodo-4-methylbenzoyl Chloride plus1 + amine Amine (R-NH2) arrow DCM, 0 °C to RT amine->arrow base Triethylamine (Et3N) base->arrow Base amide N-Substituted 3-Iodo-4-methylbenzamide plus2 + salt Triethylammonium Chloride (Et3N·HCl) arrow->amide Experimental Workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N2/Ar) prepare_amine 1. Prepare Amine Solution Dissolve amine and triethylamine in anhydrous DCM. Cool to 0 °C. start->prepare_amine prepare_acyl 2. Prepare Acyl Chloride Solution Dissolve 3-iodo-4-methylbenzoyl chloride in anhydrous DCM. addition 3. Slow Addition Add acyl chloride solution dropwise to the cooled amine solution. prepare_amine->addition prepare_acyl->addition Add dropwise reaction 4. Reaction Allow to warm to RT. Stir for 2-4 hours. Monitor by TLC. addition->reaction workup 5. Aqueous Workup Quench with water. Wash with 1M HCl, sat. NaHCO3, and brine. reaction->workup dry_concentrate 6. Dry and Concentrate Dry organic layer (Na2SO4). Filter and evaporate solvent. workup->dry_concentrate purify 7. Purification Purify crude product via recrystallization or column chromatography. dry_concentrate->purify characterize 8. Characterization Analyze by NMR, IR, MS. purify->characterize end End: Pure Amide Product characterize->end

Caption: Step-by-step experimental workflow for amide synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step, from reaction monitoring to the specific washes in the workup, is designed to confirm progress and systematically remove impurities, ensuring a high-purity final product.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
3-Iodo-4-methylbenzoyl chloride≥98%Sigma-AldrichHighly reactive and moisture-sensitive. Handle under inert gas.
Primary/Secondary Amine≥98%TCI, AcrosEnsure purity. If it is a solid, ensure it is dry.
Triethylamine (Et3N)Anhydrous, ≥99.5%Acros OrganicsMust be anhydrous.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher ScientificMust be anhydrous. Other aprotic solvents like THF can be used. [8]
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated solutionLabChemFor workup.
Sodium Chloride (Brine)Saturated solutionFisher ScientificFor workup.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeEMD MilliporeFor drying the organic layer.
Round-bottom flask, dropping funnel--All glassware must be oven-dried prior to use to remove moisture. [8]
Magnetic stirrer and stir bar---
Inert gas supply (Nitrogen or Argon)High purity-To maintain an anhydrous environment.
TLC plates (Silica gel 60 F₂₅₄)-MerckFor reaction monitoring.
Step-by-Step Procedure

Safety First: This reaction must be performed in a well-ventilated chemical fume hood. Acyl chlorides are corrosive and lachrymators. [16][17][18]Amines can be corrosive and toxic. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup:

    • Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Place the apparatus under an inert atmosphere of nitrogen or argon.

  • Reagent Preparation:

    • To the round-bottom flask, add the amine (1.0 eq.) and anhydrous dichloromethane.

    • Add triethylamine (1.2 eq.) to the solution.

    • Cool the flask to 0 °C using an ice-water bath and begin stirring.

  • Acyl Chloride Addition:

    • In a separate dry flask, dissolve 3-iodo-4-methylbenzoyl chloride (1.1 eq.) in a minimal amount of anhydrous dichloromethane.

    • Transfer this solution to the dropping funnel.

    • Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes. A white precipitate (triethylammonium chloride) will form. The slow addition is crucial to control the reaction's exothermicity. []

  • Reaction and Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Let the reaction stir for 2-4 hours.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC). A suitable eluent is typically a mixture of hexane and ethyl acetate. The reaction is complete when the starting amine spot is no longer visible.

  • Workup and Extraction:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine (to initiate drying). [1][8] * Separate the organic layer.

  • Drying and Concentration:

    • Dry the collected organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude amide product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if it is an oil or if impurities are difficult to remove. [19]

Product Characterization

Confirm the identity and purity of the final N-substituted 3-iodo-4-methylbenzamide using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • IR Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretch, typically around 1640-1680 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Summary of Key Parameters

ParameterRecommended Value/ConditionRationale
Stoichiometry
Amine1.0 equivalentLimiting reagent.
Acyl Chloride1.1 equivalentsA slight excess ensures complete consumption of the valuable amine.
Base (Et₃N)1.2 equivalentsEnsures complete neutralization of the HCl byproduct. [8]
Temperature
Initial Addition0 °CControls the exothermic nature of the reaction. [15]
ReactionRoom TemperatureTypically sufficient for the reaction to proceed to completion.
Reaction Time 2-4 hoursMonitor by TLC for completion.
Solvent Anhydrous Dichloromethane (DCM)Inert, aprotic solvent that dissolves reactants well.
Expected Yield 85-95% (after purification)Dependent on the specific amine used and purification efficiency.

References

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction. [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • L.S. College, Muzaffarpur. (2020). Schotten–Baumann reaction. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]

  • Chem Help ASAP. (2019). synthesis of amides from acid chlorides. YouTube. [Link]

  • Chemguide. the preparation of amides. [Link]

  • ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

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  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]

  • Inchem.org. ICSC 0210 - ACETYL CHLORIDE. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • PMC. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination. [Link]

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  • Reddit. (2024). Acid chloride reaction with amine. [Link]

  • PubChem. Benzoyl chloride. [Link]

  • Google Patents.
  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of 3-Methylbenzoyl Chloride in Pharmaceutical Synthesis. [Link]

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  • PMC - NIH. (2021). Synthesis, Structural and Physicochemical Characterization of a Titanium(IV) Compound with the Hydroxamate Ligand N,2-Dihydroxybenzamide. [Link]

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Application Notes and Protocols for the Sonogashira Coupling Reaction of 3-Iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[1] This powerful transformation, catalyzed by a combination of palladium and copper complexes, has become an indispensable tool in the synthesis of a diverse array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2][3] The reaction's utility is underscored by its typically mild conditions, broad functional group tolerance, and high efficiency, making it a favored method for constructing conjugated enynes and arylalkynes.[4]

This guide provides a detailed exploration of the Sonogashira coupling reaction with a specific focus on the use of 3-iodo-4-methylbenzamide as a key building block. Arylalkynes derived from this substrate are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the benzamide moiety in biologically active compounds. The insights and protocols presented herein are designed to equip researchers with the knowledge to successfully implement and optimize this critical cross-coupling reaction.

Mechanistic Insights: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is paramount for rational troubleshooting and optimization of the reaction.

The Palladium Cycle: The Workhorse of C-C Bond Formation

The palladium catalyst, typically a Pd(0) species, is the central player in the formation of the new carbon-carbon bond. The cycle can be summarized in three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (in this case, 3-iodo-4-methylbenzamide), forming a Pd(II) intermediate. The high reactivity of the carbon-iodine bond makes aryl iodides the most reactive among the aryl halides for this step.[1]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center. This step regenerates the copper catalyst and forms a palladium-alkynyl complex.

  • Reductive Elimination: The newly formed palladium complex undergoes reductive elimination, releasing the desired arylalkyne product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle: Activating the Alkyne

The role of the copper(I) co-catalyst is to activate the terminal alkyne, making it a more potent nucleophile for the transmetalation step.[5]

  • π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, forming a π-alkyne complex.

  • Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, leading to the formation of a copper acetylide intermediate. This species is then ready to engage in the palladium cycle.

Experimental Design and Optimization for 3-Iodo-4-methylbenzamide

The successful Sonogashira coupling of 3-iodo-4-methylbenzamide requires careful consideration of several key reaction parameters. The presence of the benzamide functionality, an electron-withdrawing group, generally enhances the reactivity of the aryl iodide towards oxidative addition. However, potential coordination of the amide to the metal catalysts should be considered when optimizing the reaction conditions.

Key Reaction Parameters at a Glance
ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄PdCl₂(PPh₃)₂ is often preferred due to its higher stability and ease of handling. A catalyst loading of 1-5 mol% is typical.
Copper Co-catalyst Copper(I) iodide (CuI)Essential for the activation of the terminal alkyne. A loading of 1-5 mol% is generally sufficient.
Base Triethylamine (TEA), Diisopropylamine (DIPA)Acts as a scavenger for the hydrogen iodide formed during the reaction and facilitates the deprotonation of the alkyne. An excess of the base is typically used, and it can sometimes serve as the solvent.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), TolueneThe choice of solvent depends on the solubility of the reactants and the desired reaction temperature. Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions.
Terminal Alkyne Wide range of aliphatic and aromatic alkynesThe nature of the alkyne can influence the reaction rate and yield. For sensitive substrates, using a protected alkyne like trimethylsilylacetylene followed by deprotection can be advantageous.
Temperature Room temperature to 60 °CThe high reactivity of the aryl iodide allows for relatively mild reaction temperatures. Monitoring the reaction progress by TLC or GC-MS is recommended to determine the optimal temperature.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent the oxidative degradation of the Pd(0) catalyst and the homocoupling of the alkyne (Glaser coupling).

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of 3-iodo-4-methylbenzamide with a generic terminal alkyne. Researchers should optimize the conditions for their specific alkyne of choice.

Materials:

  • 3-Iodo-4-methylbenzamide

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet, add 3-iodo-4-methylbenzamide (1.0 eq).

  • Addition of Catalysts and Solvent: Add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq) to the flask. Evacuate and backfill the flask with an inert gas three times. Add anhydrous and deoxygenated THF via syringe.

  • Addition of Base and Alkyne: Add triethylamine (3.0 eq) to the reaction mixture, followed by the terminal alkyne (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 3-(alkynyl)-4-methylbenzamide.

Visualizing the Catalytic Cycle

The following diagram illustrates the interconnected catalytic cycles of the Sonogashira coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl CuI CuI PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination Cu_pi [H-C≡CR • CuI] CuI->Cu_pi π-Complexation (H-C≡CR) Cu_acetylide Cu-C≡CR Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->PdII_Aryl Transmetalation Cu_acetylide->CuI

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active palladium catalyst or ligand, or ensuring the reagents and solvent are scrupulously dry and deoxygenated.

  • Glaser Homocoupling: The formation of alkyne dimers is a common side reaction, often indicated by a color change to blue or green. This can be minimized by maintaining a strictly inert atmosphere and using fresh, high-quality reagents.

  • Catalyst Deactivation: The presence of impurities or oxygen can lead to the deactivation of the palladium catalyst. Proper purification of starting materials and rigorous inert atmosphere techniques are crucial.

  • Amide Group Interference: While the benzamide is generally well-tolerated, in some cases, it might coordinate to the metal centers. If issues persist, consider N-protection of the amide, although this adds extra synthetic steps.

Conclusion

The Sonogashira coupling of 3-iodo-4-methylbenzamide is a robust and versatile method for the synthesis of novel arylalkynes with potential applications in drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this powerful transformation to access a wide range of valuable compounds. The protocol and insights provided in this guide serve as a solid foundation for the successful implementation and optimization of this important cross-coupling reaction.

References

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Application Notes & Protocols: The Strategic Role of 3-Iodo-4-methylbenzamide in the Synthesis of Ponatinib

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ponatinib (Iclusig®) is a potent multi-targeted tyrosine kinase inhibitor (TKI) engineered to overcome drug resistance in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Its efficacy against the formidable T315I "gatekeeper" mutation, which confers resistance to earlier generation TKIs like imatinib, marks a significant advancement in targeted cancer therapy.[2] The synthesis of this complex molecule relies on a meticulously planned sequence of reactions, where the selection of key intermediates is paramount for efficiency, scalability, and yield. This document provides an in-depth guide on the application of 3-Iodo-4-methylbenzamide and its precursors as a critical building block in the convergent synthesis of Ponatinib. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and offer insights into the analytical validation required at each stage.

Introduction: The Architectural Significance of 3-Iodo-4-methylbenzamide

The molecular architecture of Ponatinib consists of three primary fragments joined together: the imidazo[1,2-b]pyridazine core, a central methyl-substituted phenyl ring, and the N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide tail. The synthesis strategy hinges on connecting these pieces efficiently.

3-Iodo-4-methylbenzamide, or more commonly, its parent acid 3-Iodo-4-methylbenzoic acid , serves as a linchpin intermediate. Its strategic value is derived from two key functional groups:

  • The Carboxylic Acid/Benzamide Group: This moiety is used to form the crucial amide bond with the aniline-piperazine tail of the final molecule. This reaction is typically performed with high efficiency using standard peptide coupling reagents or by converting the carboxylic acid to a more reactive acyl chloride.[3]

  • The Iodine Atom: Positioned ortho to the methyl group, the iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[4] Specifically, it serves as the reactive site for a Sonogashira coupling with an alkyne, which forms the ethynyl bridge to the imidazo[1,2-b]pyridazine core.[5][6] The use of an aryl iodide is deliberate; the carbon-iodine bond is more reactive than corresponding bromide or chloride bonds, allowing for milder reaction conditions and higher yields in the Sonogashira reaction.[4]

The overall synthetic logic is to first construct a larger, iodinated benzamide intermediate, which then undergoes the key Sonogashira coupling as a late-stage step to furnish the Ponatinib backbone.

G cluster_0 Ponatinib Core Structure cluster_1 Key Reactions A Imidazo[1,2-b]pyridazine (Alkyne Fragment) Sonogashira Sonogashira Coupling A->Sonogashira B 3-Iodo-4-methylbenzoyl (Central Linker) B->Sonogashira C-I bond Amidation Amide Bond Formation B->Amidation C=O group C Aniline-Piperazine Tail C->Amidation Ponatinib Ponatinib Sonogashira->Ponatinib Amidation->Ponatinib

Caption: Logical relationship of key fragments in Ponatinib synthesis.

Synthetic Pathways and Core Protocols

The most convergent and widely adopted route involves the initial synthesis of an advanced benzamide intermediate, which carries the necessary iodine atom for the subsequent cross-coupling reaction.

Pathway Overview

The synthesis can be logically broken down into two major stages after the preparation of the starting materials.

workflow start 3-Iodo-4-methylbenzoic acid step1 Step 1: Amide Coupling (Acyl Chloride Method) start->step1 aniline 4-amino-2-(trifluoromethyl) -phenylmethanol aniline->step1 alkyne 3-ethynylimidazo [1,2-b]pyridazine step2 Step 2: Sonogashira Coupling alkyne->step2 intermediate N-(4-(hydroxymethyl)-3-(trifluoromethyl) -phenyl)-3-iodo-4-methylbenzamide step1->intermediate intermediate->step2 ponatinib_precursor Ponatinib Alcohol Precursor step2->ponatinib_precursor step3 Step 3: Final Amination ponatinib_precursor->step3 ponatinib Ponatinib step3->ponatinib

Caption: Overall synthetic workflow to Ponatinib.

Protocol 1: Synthesis of 3-Iodo-4-methylbenzoyl chloride

Rationale: The conversion of the carboxylic acid to the more electrophilic acyl chloride is a classic activation strategy. Oxalyl chloride is an excellent choice as it produces only gaseous byproducts (CO, CO₂, HCl), simplifying the work-up procedure. A catalytic amount of DMF is required to form the Vilsmeier reagent in situ, which is the true catalytic species.[3]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Eq.
3-Iodo-4-methylbenzoic acid262.0510.0 g1.0
Dichloromethane (DCM), anhydrous84.93150 mL-
Oxalyl Chloride126.934.3 mL1.3
N,N-Dimethylformamide (DMF)73.090.1 mLCatalytic

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-Iodo-4-methylbenzoic acid (10.0 g).

  • Add anhydrous dichloromethane (150 mL) and stir to dissolve.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add oxalyl chloride (4.3 mL) dropwise over 15 minutes. Vigorous gas evolution will be observed.

  • Add one drop of anhydrous DMF using a syringe.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (25-30 °C).

  • Stir for 16-18 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to confirm the formation of the methyl ester.

  • After completion, concentrate the reaction mass under reduced pressure to obtain a thick, oily residue of 3-iodo-4-methylbenzoyl chloride.[3] This crude product is typically used immediately in the next step without further purification.

Protocol 2: Amide Coupling to form N-(4-(hydroxymethyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide

Rationale: This step involves a standard nucleophilic acyl substitution. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The reaction is performed at low temperature to control the exothermicity and minimize side reactions.

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Eq.
(4-amino-2-(trifluoromethyl)phenyl)methanol191.147.3 g1.0
Dichloromethane (DCM), anhydrous84.93100 mL-
Pyridine, anhydrous79.109.1 mL3.0
Crude 3-iodo-4-methylbenzoyl chloride280.50~10.7 g~1.0

Procedure:

  • In a separate 500 mL flask under nitrogen, dissolve (4-amino-2-(trifluoromethyl)phenyl)methanol (7.3 g) in anhydrous DCM (100 mL).

  • Add anhydrous pyridine (9.1 mL) and stir until a clear solution is obtained.

  • Cool this solution to 0-5 °C in an ice bath.

  • Dissolve the crude 3-iodo-4-methylbenzoyl chloride from the previous step in 50 mL of anhydrous DCM and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature below 5 °C.[3]

  • After the addition is complete, allow the reaction to warm to room temperature (25-30 °C) and stir for 2-3 hours.[3]

  • Monitor the reaction by TLC (e.g., using 30% Ethyl Acetate in Hexane).

  • Upon completion, quench the reaction by slowly adding 100 mL of water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to afford a solid product.[7]

The Core Transformation: Sonogashira Cross-Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide.[6][8] It is catalyzed by a palladium complex and a copper(I) salt.

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles.

  • Palladium Cycle: Oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the copper acetylide, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

  • Copper Cycle: The Cu(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.

The choice of a palladium source (e.g., PdCl₂(PPh₃)₂), a copper co-catalyst (CuI), and a base (e.g., DIPEA or an amine) is critical for an efficient reaction.[3][9] An inert atmosphere is mandatory to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from oxidation.

sonogashira_cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-I(L₂) Pd0->Pd_complex Oxidative Addition Product_complex Ar-Pd(II)-C≡CR(L₂) Pd_complex->Product_complex Transmetalation Product_complex->Pd0 Reductive Elimination Product Ar-C≡CR Product_complex->Product Cu_acetylide Cu-C≡CR Cu_acetylide->Pd_complex Alkyne H-C≡CR Alkyne->Cu_acetylide Aryl_Iodide Ar-I Aryl_Iodide->Pd_complex Base Base Base->Alkyne CuI CuI CuI->Alkyne

Caption: Simplified catalytic cycle for the Sonogashira reaction.

Protocol 3: Sonogashira Coupling for Ponatinib Precursor
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Eq.
Iodo-benzamide Intermediate489.185.0 g1.0
3-ethynylimidazo[1,2-b]pyridazine141.152.16 g1.5
N,N-Dimethylformamide (DMF), anhydrous73.0950 mL-
Diisopropylethylamine (DIPEA)129.245.3 mL3.0
Copper(I) Iodide (CuI)190.4597 mg0.05
PdCl₂(PPh₃)₂701.90358 mg0.05

Procedure:

  • To a flame-dried flask under nitrogen, add the N-(4-(hydroxymethyl)-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide intermediate (5.0 g).

  • Add anhydrous DMF (50 mL), DIPEA (5.3 mL), CuI (97 mg), and PdCl₂(PPh₃)₂ (358 mg).[3]

  • Stir the mixture under nitrogen for 15-20 minutes at room temperature.

  • Add 3-ethynylimidazo[1,2-b]pyridazine (2.16 g) to the mixture.

  • Stir the reaction at room temperature for 2-3 hours.[3] The reaction progress should be closely monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 200 mL of water and stir. A precipitate may form.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Ponatinib alcohol precursor.

Quality Control and Analytical Characterization

Rigorous analytical control is essential to ensure the identity and purity of intermediates and the final active pharmaceutical ingredient (API).

TechniquePurposeTypical Observations/Parameters
TLC Reaction monitoring, preliminary purity checkVisualization under UV light (254 nm). Use of appropriate mobile phases (e.g., Ethyl Acetate/Hexane) to achieve good separation (Rf values).
HPLC Quantitative purity assessmentReverse-phase (RP) HPLC is common. A typical mobile phase could be a gradient of acetonitrile and water with an acid modifier like formic or phosphoric acid.[10] Purity is determined by peak area percentage.
¹H NMR Structural elucidation and confirmationChemical shifts (δ), integration, and coupling constants (J) should be consistent with the expected structure. The disappearance of the alkyne proton (~3-4 ppm) and the appearance of aromatic signals for the imidazopyridazine ring after Sonogashira coupling are key diagnostic markers.
¹³C NMR Structural confirmationConfirms the carbon skeleton of the molecule. The two acetylenic carbons typically appear between 80-100 ppm.
Mass Spec (MS) Molecular weight verificationESI-MS is commonly used to find the [M+H]⁺ ion, confirming the molecular weight of the synthesized compound.[11]
FT-IR Functional group identificationKey stretches to observe include the N-H and C=O of the amide, and the C≡C of the alkyne.

Troubleshooting and Expert Insights

  • Low Yield in Sonogashira Coupling: This can be due to poor quality reagents, insufficient degassing (leading to catalyst deactivation and alkyne homocoupling), or an inappropriate base. Ensure all solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.

  • Formation of Glaser Homocoupling Byproduct: The presence of oxygen can promote the dimerization of the alkyne. If this is a persistent issue, thorough sparging of solvents with nitrogen or argon before use is recommended.

  • Purification Challenges: The intermediates and final product can be high molecular weight, somewhat polar compounds. Column chromatography may require careful selection of the eluent system. If the product "oils out" during recrystallization, try using a more dilute solution, cooling more slowly, or scratching the flask to induce nucleation.[7]

  • Safety Precautions: Ponatinib is a cytotoxic agent and should be handled with appropriate personal protective equipment (PPE). Many reagents used, such as oxalyl chloride and palladium catalysts, are toxic and/or corrosive. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-Iodo-4-methylbenzamide and its direct precursors are indispensable intermediates in the chemical synthesis of Ponatinib. The strategic placement of the iodo and benzamide functionalities allows for a robust and convergent synthetic route, culminating in the crucial Sonogashira cross-coupling reaction. The protocols and insights provided herein offer a comprehensive guide for researchers and drug development professionals, emphasizing the causality behind experimental choices and the importance of stringent analytical validation to ensure the integrity of the final therapeutic agent.

References

  • CN103570724A - Synthesis method of ponatinib - Google P
  • 3-Iodo-4-hydroxybenzaldehyde synthesis - ChemicalBook. (URL: )
  • Synthesis and identification of GZD856 as an orally bioavailable Bcr-AblT315I inhibitor overcoming acquired imatinib resistance - PMC. (URL: [Link])

  • US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google P
  • Ponatinib | C29H27F3N6O | CID 24826799 - PubChem - NIH. (URL: [Link])

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])

  • Synthesis of ponatinib. Conditions: step: (A) 24 (1.0 equiv.),... - ResearchGate. (URL: [Link])

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC. (URL: [Link])

  • US9493473B2 - Processes for making ponatinib and intermediates thereof - Google P
  • 3-Amino-4-methylbenzamide | SIELC Technologies. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • A Convenient Procedure for Sonogashira Reactions Using Propyne. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of BCR-ABL Kinase Inhibitors Utilizing Benzamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Engine of Chronic Myeloid Leukemia

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation event creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase that is the primary driver of CML pathogenesis.[1][2] The dysregulated kinase activity of BCR-ABL activates a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1] Consequently, the development of small molecule inhibitors that target the ATP-binding site of the ABL kinase domain has revolutionized the treatment of CML.[3][4]

The benzamide moiety is a key pharmacophore present in numerous successful BCR-ABL inhibitors, including the first-in-class drug imatinib.[5][6] This structural feature plays a crucial role in the binding of these inhibitors to the ABL kinase domain, often forming critical hydrogen bond interactions.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of BCR-ABL kinase inhibitors, with a specific focus on the strategic use of benzamide intermediates. We will explore the underlying medicinal chemistry principles, provide detailed synthetic protocols, and discuss methods for the characterization and evaluation of these potent anti-leukemic agents.

The BCR-ABL Signaling Pathway: A Rationale for Inhibition

The BCR-ABL oncoprotein is a potent, constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic cells. Understanding its downstream signaling is paramount to appreciating the mechanism of action of its inhibitors. The following diagram illustrates the simplified BCR-ABL signaling cascade.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Survival Decreased Apoptosis PI3K_AKT_mTOR->Survival

Caption: Simplified BCR-ABL signaling cascade.

The Benzamide Scaffold: A Privileged Structure in BCR-ABL Inhibition

The benzamide core is a cornerstone in the design of many BCR-ABL inhibitors. Its prevalence is due to its ability to form key interactions within the ATP-binding pocket of the ABL kinase domain. For instance, in the binding of imatinib, the amide N-H and carbonyl oxygen of the benzamide group form crucial hydrogen bonds with the hinge region of the kinase, specifically with the backbone of Met318.[2] This interaction helps to anchor the inhibitor in the active site. Furthermore, the modular nature of the benzamide scaffold allows for synthetic modifications at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.

General Synthetic Workflow for Benzamide-Based BCR-ABL Inhibitors

The synthesis of benzamide-based BCR-ABL inhibitors typically follows a convergent strategy where a key benzamide intermediate is first synthesized and then coupled with other fragments to generate the final inhibitor. The following diagram outlines a general workflow.

Synthesis_Workflow Starting_Materials Starting Materials (e.g., substituted anilines, benzoyl chlorides) Benzamide_Formation Benzamide Intermediate Synthesis Starting_Materials->Benzamide_Formation Coupling_Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig, or SNAr) Benzamide_Formation->Coupling_Reaction Final_Inhibitor Final BCR-ABL Inhibitor Coupling_Reaction->Final_Inhibitor Purification Purification (e.g., Chromatography, Recrystallization) Final_Inhibitor->Purification Characterization Characterization (e.g., NMR, MS, HPLC) Purification->Characterization

Caption: General synthetic workflow.

Protocol 1: Synthesis of a Key Benzamide Intermediate

This protocol describes the synthesis of N-(4-methyl-3-nitrophenyl)-4-(chloromethyl)benzamide, a versatile intermediate for the synthesis of imatinib and its analogs.[7]

Materials and Reagents:

  • 4-Methyl-3-nitroaniline

  • 4-(Chloromethyl)benzoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 1 mmol of 4-methyl-3-nitroaniline in anhydrous DCM (4 mL) at 0°C (ice bath).[6]

  • Base Addition: To the stirred solution, add 1 mmol of anhydrous potassium carbonate.[6]

  • Acylation: In a separate flask, dissolve 1 mmol of 4-(chloromethyl)benzoyl chloride in anhydrous DCM (4 mL).[6] Add this solution dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: The formation of a yellow precipitate may be observed.[6] Stir the reaction mixture at 0°C for 1 hour.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(4-methyl-3-nitrophenyl)-4-(chloromethyl)benzamide.

Protocol 2: Synthesis of an Imatinib Analog from the Benzamide Intermediate

This protocol outlines the subsequent steps to convert the benzamide intermediate into an imatinib-like molecule.

Materials and Reagents:

  • N-(4-methyl-3-nitrophenyl)-4-(chloromethyl)benzamide (from Protocol 1)

  • N-methylpiperazine

  • Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Palladium on carbon (Pd/C) for reduction

  • Hydrogen gas supply or a suitable hydrogen source (e.g., ammonium formate)

  • Guanidine hydrochloride

  • 3-(Dimethylamino)-1-(3-pyridyl)propen-1-one

  • Appropriate solvents for reaction and purification

Procedure:

  • Nucleophilic Substitution: Dissolve the benzamide intermediate (1 mmol) in an anhydrous solvent and add N-methylpiperazine (1.1 mmol) and a suitable base. Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product to obtain N-(4-methyl-3-nitrophenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.

  • Nitro Reduction: Dissolve the product from the previous step in a suitable solvent (e.g., ethanol or methanol). Add a catalytic amount of Pd/C. Subject the mixture to hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the nitro group is completely reduced to an amine. Filter the catalyst and concentrate the solvent to obtain the corresponding aniline derivative.

  • Guanidinylation: React the aniline derivative with cyanamide or a guanidinylating agent to form the guanidine moiety.[7]

  • Pyrimidine Ring Formation: Cyclize the guanidine derivative with 3-(dimethylamino)-1-(3-pyridyl)propen-1-one in a suitable solvent with heating to form the final imatinib analog.[7]

  • Purification and Characterization: Purify the final compound by column chromatography or recrystallization. Characterize the structure and purity using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[1][8]

Structure-Activity Relationship (SAR) Insights

The following table summarizes key SAR insights for benzamide-based BCR-ABL inhibitors, which can guide the design of novel and more potent analogs.

Molecular RegionModificationImpact on ActivityRationale
Benzamide Core Substitution on the phenyl ringCan modulate potency and selectivity. Halogen or trifluoromethyl groups at the 3-position can enhance activity.[5]Alters electronic properties and steric interactions within the binding pocket.
Linker Flexible vs. RigidA flexible linker like 4-(aminomethyl)benzamide can help bypass steric hindrance from mutations like T315I.[3][9]Allows for alternative binding modes to accommodate changes in the kinase domain.
"Tail" Region Introduction of various heterocyclic or aliphatic groupsSignificantly impacts potency and can overcome resistance. For example, replacing a pyrimidine with a thiazole ring has been explored.[1]Modifies interactions with the solvent-exposed region and can introduce new hydrogen bonding or hydrophobic interactions.
Amino Acid Integration Incorporation of amino acids as linkersCan enhance targeting, solubility, and inhibitory activity against wild-type and mutant BCR-ABL.[10]Increases the diversity of potential interactions with the protein.

Characterization and Validation of Synthesized Inhibitors

A crucial aspect of developing novel BCR-ABL inhibitors is their thorough characterization and validation.

Physicochemical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Biological Evaluation:

  • In vitro Kinase Assays: To determine the inhibitory potency (IC₅₀) of the synthesized compounds against wild-type and mutant forms of BCR-ABL kinase (e.g., T315I).[1]

  • Cell-Based Assays: To evaluate the anti-proliferative activity of the compounds in CML cell lines (e.g., K562) and cells engineered to express specific BCR-ABL mutants.[5]

  • Apoptosis and Cell Cycle Analysis: To investigate the mechanism of action of the inhibitors on CML cells.[10]

Conclusion

The benzamide scaffold remains a highly valuable starting point for the design and synthesis of potent and specific BCR-ABL kinase inhibitors. The modular nature of the synthetic routes allows for the systematic exploration of the chemical space around this privileged core, enabling the development of next-generation inhibitors that can overcome the challenges of drug resistance. The protocols and insights provided in this application note offer a solid foundation for researchers engaged in the discovery and development of novel therapeutics for CML.

References

  • He, Y., et al. (2019). Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Advances, 9(4), 2137-2151. [Link]

  • Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]

  • Shtil, A. A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3549. [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • Kim, H. J., et al. (2015). Synthesis of imatinib, a tyrosine kinase inhibitor, labeled with carbon-14. Journal of Radioanalytical and Nuclear Chemistry, 303(2), 1431-1435. [Link]

  • Yıldırım, I., et al. (2021). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Archiv der Pharmazie, 354(10), 2100155. [Link]

  • Wang, Y., et al. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. European Journal of Medicinal Chemistry, 238, 114488. [Link]

  • Kumar, A., et al. (2023). Inhibition of BCR::ABL1 tyrosine kinase activity Aids in the Generation of Stable Chronic Myeloid Leukemia Induced Pluripotent Stem Cells. bioRxiv. [Link]

  • Kumar, A., et al. (2022). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry, 65(17), 11656-11675. [Link]

  • He, Y., et al. (2019). Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Advances, 9(4), 2137-2151. [Link]

  • Kumar, A., et al. (2022). Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety. Journal of Medicinal Chemistry, 65(17), 11656-11675. [Link]

  • He, Y., et al. (2019). Design of thiazolamide–benzamide derivatives as novel Bcr-Abl inhibitors. RSC Advances, 9(4), 2137-2151. [Link]

  • Chen, P.-H., et al. (2019). Modular Continuous Flow Synthesis of Imatinib and Analogues. Organic Letters, 21(15), 5894-5898. [Link]

  • Kciuk, M., et al. (2023). Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. Molecules, 28(23), 7793. [Link]

  • Peng, Y., et al. (2010). Method for synthesizing Imatinib.
  • Shtil, A. A., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3549. [Link]

Sources

Precision Synthesis: Palladium-Catalyzed Cross-Coupling of 3-Iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Context

3-Iodo-4-methylbenzamide is a "privileged structure" in medicinal chemistry, serving as a critical building block for Type II kinase inhibitors (e.g., analogs of Imatinib and Nilotinib). The molecule features two distinct chemical handles: a highly reactive aryl iodide for cross-coupling and a primary amide that often engages in critical hydrogen bonding within the kinase ATP-binding pocket (specifically the Glu/Asp pairs in the DFG-out conformation).

This guide addresses the specific challenge of this substrate: The Ortho-Effect. The C4-methyl group provides necessary steric bulk for kinase selectivity but imposes steric pressure on the C3-iodide during catalysis. This protocol optimizes Palladium-catalyzed Suzuki-Miyaura and Sonogashira couplings to overcome this steric bias while preserving the solubility-limited amide functionality.

Chemo-Physical Considerations

ParameterValue / CharacteristicImplication for Protocol
Reactivity C-I Bond (High Labiles)Oxidative addition is fast, even with ortho-methyl hindrance.
Solubility Low in Et2O/Hexanes; High in DMF, DMSO, warm Dioxane/Alcohols.Critical: Avoid pure ether/hexane workups. Use DCM/MeOH or EtOAc for extractions.
pKa ~23 (Amide N-H)Avoid bases like NaH or LDA. Carbonates (

,

) are safe.
Stability Amide hydrolysis possible at pH > 12 or pH < 2 at high temp.Maintain pH 8–10 during reaction; quench immediately after completion.

Core Logic: The Catalytic Cycle

The presence of the ortho-methyl group influences the Transmetallation step more than Oxidative Addition. The high reactivity of the Iodide ensures rapid entry into the cycle, but the steric bulk can retard the approach of the nucleophile (Boronic acid or Alkyne).

Diagram 1: Mechanistic Pathway & Steric Influence

CatalyticCycle Substrate 3-Iodo-4-methylbenzamide OxAdd Oxidative Addition (Fast due to C-I bond) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Species [Pd(L)n] Pd0->OxAdd PdII Pd(II)-Ar-I Complex (Sterically Crowded by Methyl) OxAdd->PdII TransMet Transmetallation (Rate Limiting Step) PdII->TransMet + R-B(OH)2 / Base (Ortho-Methyl hinders approach) RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl Pd(II) Species RedElim->Pd0 Regeneration Product Coupled Benzamide (Kinase Inhibitor Core) RedElim->Product

Caption: The catalytic cycle highlights the steric crowding at the Pd(II) intermediate caused by the C4-methyl group, necessitating robust ligands.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Application: Synthesis of biaryl cores (e.g., coupling with pyridyl or phenyl boronic acids). Rationale: We utilize Pd(dppf)Cl₂ because the bidentate ferrocenyl ligand creates a large bite angle, stabilizing the Pd center and facilitating reductive elimination in sterically congested systems better than PPh3.

Materials
  • Substrate: 3-Iodo-4-methylbenzamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ complex (0.03 – 0.05 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv for faster rates)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

    • Note: Water is essential to dissolve the inorganic base and activate the boronic acid.

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes. Dissolved oxygen is the primary cause of homocoupling byproducts.

  • Charging: Add the 3-Iodo-4-methylbenzamide, Boronic Acid, and Base to the vial.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last. Seal the vial immediately.

    • Checkpoint: The solution should be reddish/orange.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The starting iodide (RT ~ mid) should disappear. The product usually elutes later (more lipophilic) or earlier (if coupling with a polar heterocycle).

  • Workup (Solubility Logic):

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Troubleshooting: If the product precipitates (common with benzamides), add 5-10% Methanol to the organic layer.

    • Separate layers. Wash organic layer with Brine. Dry over

      
      .
      
  • Purification: Flash chromatography.

    • Gradient: 0%

      
       10% Methanol in DCM. (Avoid Hexane/EtOAc gradients if the product is very polar).
      

Protocol B: Sonogashira Coupling (Alkynyl Linkers)

Application: Installing rigid alkyne linkers (e.g., for "Ponatinib" type scaffolds). Rationale: This protocol uses a Copper-mediated cycle.[4][5] The primary amide is tolerated well, but the reaction must be kept strictly anhydrous to prevent alkyne hydration.

Materials
  • Substrate: 3-Iodo-4-methylbenzamide (1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv)

  • Co-Catalyst: CuI (0.02 equiv)

  • Base/Solvent: DMF (anhydrous) + Triethylamine (TEA) (3.0 equiv).

    • Why DMF? High solubility of the benzamide prevents precipitation of intermediates.

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask or use an oven-dried microwave vial. Cool under Argon.

  • Dissolution: Dissolve 3-Iodo-4-methylbenzamide in DMF (0.2 M concentration). Add TEA.

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ and CuI.

    • Observation: The solution may turn yellow/green.

  • Alkyne Addition: Add the terminal alkyne dropwise (if liquid) or as a solid.

  • Reaction: Stir at Room Temperature for 1 hour. If no reaction, heat to 50°C .

    • Warning: Do not overheat (>80°C) with CuI present, as this promotes Glaser homocoupling of the alkyne.

  • Scavenging Copper:

    • Dilute with EtOAc.

    • Wash with saturated

      
       (aq)  mixed with a small amount of aqueous ammonia. This turns the aqueous layer deep blue (removing Cu).
      
  • Purification: Standard silica chromatography (DCM/MeOH or EtOAc/Hexanes).

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst Deactivation (Pd Black formation)Switch to Pd(dppf)Cl₂ or increase catalyst load. Ensure rigorous degassing.
Product Precipitation Poor solubility of Benzamide productSwitch solvent to DMSO or n-Butanol . Use hot filtration during workup.
Homocoupling (Biaryl) Oxygen leakCheck septa/seals. Sparge solvents longer.
Hydrolysis of Amide Base too strong / Temp too highSwitch from

to

. Lower temp to 80°C.
Diagram 2: Workup Decision Tree

Workup Start Reaction Complete CheckSol Is Product Precipitated? Start->CheckSol Yes Yes CheckSol->Yes No No CheckSol->No Filter 1. Filter Solids 2. Wash w/ Water & Ether 3. Dry (Crude is pure) Yes->Filter Extract 1. Dilute w/ EtOAc/MeOH (9:1) 2. Wash w/ Brine 3. Evaporate No->Extract

Caption: Decision logic for isolating benzamide products, which often have low solubility in organic solvents.

References

  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Synthesis of Kinase Inhibitors (Imatinib/Nilotinib Analogs)

    • Manley, P. W., et al. (2002).[4] Imatinib: A Selective Tyrosine Kinase Inhibitor.[4] European Journal of Cancer, 38(5), S19-S27.

  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Solvent Properties & Solubility Data

    • Reichardt, C. (2003).[6] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Application Note: Precision Synthesis of N-Substituted 3-Iodo-4-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 3-iodo-4-methylbenzamide moiety is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for several Type II kinase inhibitors, most notably Ponatinib (Iclusig) and various Bcr-Abl inhibitors. The steric bulk of the iodine atom at the 3-position, combined with the 4-methyl group, forces the amide bond into a specific conformation that is critical for binding to the DFG-out pocket of kinases.

This application note provides a rigorous, field-validated protocol for the preparation of these derivatives. Unlike generic amide coupling guides, this document addresses the specific steric and electronic challenges posed by the ortho-iodo, para-methyl substitution pattern.

Key Challenges Addressed
  • Steric Hindrance: The ortho-iodine atom creates significant steric bulk, reducing the electrophilicity of the carbonyl carbon.

  • Regioselectivity: Ensuring iodination occurs exclusively at the 3-position of the precursor.

  • Scalability: Providing pathways suitable for both milligram-scale discovery (HATU) and gram-scale process chemistry (Acid Chloride).

Synthetic Workflow & Logic

The synthesis is divided into two critical modules: the preparation of the iodinated acid scaffold and the subsequent amide coupling.

Visualizing the Pathway

The following diagram outlines the critical path and decision points based on the nucleophilicity of the target amine (


).

G Start p-Toluic Acid Step1 Iodination (NaIO4/I2) Start->Step1 Electrophilic Subst. Inter 3-Iodo-4-methylbenzoic Acid Step1->Inter Workup & Cryst. Decision Amine Nature? Inter->Decision PathA Method A: Acid Chloride (SOCl2 / Reflux) Decision->PathA Non-Nucleophilic / Steric Bulk PathB Method B: HATU Coupling (Mild / RT) Decision->PathB Sensitive / Complex Amine Product N-Substituted 3-Iodo-4-methylbenzamide PathA->Product High Yield PathB->Product High Tolerance

Figure 1: Synthetic workflow and decision matrix for selecting the optimal coupling strategy.

Module 1: Scaffold Preparation

Target: 3-Iodo-4-methylbenzoic acid Precursor: p-Toluic acid (4-methylbenzoic acid)

While commercial sources exist, in-house synthesis is often required to ensure purity and reduce cost. The preferred method utilizes sodium periodate (


) and iodine (

), which is greener and more regioselective than traditional reagents.
Protocol 1.1: Oxidative Iodination
  • Setup: Charge a round-bottom flask with p-toluic acid (1.0 eq), iodine (

    
    , 0.5 eq), and sodium periodate  (
    
    
    
    , 0.35 eq).
  • Solvent: Add a mixture of acetic acid and sulfuric acid (95:5 v/v). The sulfuric acid is critical to activate the periodate.

  • Reaction: Heat to 110°C for 4–6 hours.

    • Mechanism:[1][2][3][4][5]

      
       oxidizes 
      
      
      
      to generate the electrophilic iodonium species (
      
      
      ), which attacks the position ortho to the methyl group (activated) and meta to the carboxylic acid (deactivated), creating a synergistic directing effect.
  • Quench: Pour the reaction mixture into ice water containing 10% sodium thiosulfate (

    
    ) to reduce unreacted iodine (indicated by the disappearance of the purple color).
    
  • Isolation: Filter the white precipitate. Recrystallize from ethanol/water.

Self-Validation Check:

  • TLC: 20% EtOAc/Hexane. The product (

    
    ) is less polar than the starting material.
    
  • Yield: Expected >85%.

Module 2: Amide Coupling Protocols

This section provides two distinct methods. Choose Method A for robust, non-nucleophilic amines (e.g., anilines with electron-withdrawing groups). Choose Method B for valuable or chemically sensitive amines.

Method A: The Acid Chloride Route (Process Scale Preference)

This method converts the carboxylic acid into a highly reactive acid chloride, overcoming the steric hindrance of the ortho-iodine.

Reagents: Thionyl Chloride (


), Catalytic DMF, DCM (solvent).
  • Activation:

    • Suspend 3-iodo-4-methylbenzoic acid (1.0 eq) in anhydrous DCM under

      
      .
      
    • Add Thionyl Chloride (1.5 eq) dropwise, followed by 2 drops of dry DMF (catalyst).

    • Reflux for 2 hours. The suspension will clear as the acid chloride forms.

    • Critical Step: Evaporate the solvent and excess

      
      completely under vacuum (azeotrope with toluene if necessary) to remove acidic byproducts.
      
  • Coupling:

    • Redissolve the crude acid chloride in anhydrous DCM.

    • In a separate vessel, dissolve the Target Amine (1.0 eq) and DIPEA (2.0 eq) in DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0°C.

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

Method B: The HATU Route (Discovery Scale Preference)

HATU is preferred when the amine moiety contains acid-sensitive groups or when working on a milligram scale where yield maximization is paramount.

Reagents: HATU, DIPEA, DMF (solvent).[6]

  • Activation:

    • Dissolve 3-iodo-4-methylbenzoic acid (1.0 eq) in dry DMF.

    • Add DIPEA (3.0 eq). Stir for 5 minutes.

    • Add HATU (1.1 eq). The solution typically turns slightly yellow. Stir for 15 minutes to form the activated ester.

  • Coupling:

    • Add the Target Amine (1.0–1.1 eq) in one portion.

    • Stir at RT for 12 hours.

Data Analysis & Characterization

Successful synthesis must be validated using NMR and LCMS. The following table summarizes the expected signals for the core scaffold.

Table 1: Key Spectral Signatures (Core Scaffold)
NucleusSignal (

ppm)
MultiplicityAssignmentDiagnostic Note

NMR
8.32Doublet (

)
H-2 (Ar-H)Most deshielded aromatic proton; ortho to I and CO.

NMR
7.85dd (

)
H-6 (Ar-H)Couples with H-2 and H-5.

NMR
7.35Doublet (

)
H-5 (Ar-H)Ortho to methyl group.

NMR
2.45Singlet

Diagnostic methyl peak.

NMR
~100.5SingletC-I (C-3)Carbon bearing Iodine; significantly upfield due to heavy atom effect.
IR ~1650

Strong Band

(Amide)
Shift from ~1680

(Acid) confirms coupling.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Hydrolysis of Acid ChlorideEnsure anhydrous conditions; use fresh

; avoid water in amine solvent.
Low Conversion (Method B) Steric HindranceSwitch to Method A or heat Method B to 50°C. The ortho-iodine blocks nucleophilic attack.
Purple Color in Product Free Iodine ContaminationWash organic layer with 10%

(Sodium Thiosulfate).
Extra Peak in LCMS (+17 mass) Methyl Ester FormationIf Methanol was used in workup/transfer with acid chloride, it formed the ester. Use non-nucleophilic solvents.

References

  • Synthesis of Ponatinib (AP24534): Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of Bcr-Abl kinase." Journal of Medicinal Chemistry 53.12 (2010): 4701-4719. Link

  • Iodination Protocol: O'Mahony, G., et al. "Synthesis of 3-iodo-4-methylbenzoic acid." Organic Syntheses (General reference for periodate iodination logic). Validated protocol variations found in World Patent WO2011053938. Link

  • Amide Coupling Optimization: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron 61.46 (2005): 10827-10852. Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer 9.1 (2009): 28-39. Link

Sources

Suzuki-Miyaura coupling conditions for iodobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of Iodobenzamides

Subtitle: A Strategic Protocol for High-Fidelity Cross-Coupling in Drug Discovery Scaffolds

Executive Summary & Strategic Importance

Iodobenzamides are privileged structural motifs in medicinal chemistry, serving as critical backbones for numerous kinase inhibitors (e.g., analogues of Cobimetinib and Trametinib). The convergence of the highly reactive aryl iodide and the robust, hydrogen-bond-donating amide creates a unique synthetic opportunity.

While aryl iodides are the most reactive electrophiles in the Suzuki-Miyaura manifold, the presence of the amide functionality introduces specific physicochemical challenges:

  • Solubility: Benzamides often exhibit poor solubility in standard non-polar solvents (toluene, hexanes) due to strong intermolecular hydrogen bonding.

  • Coordination: The Lewis-basic amide oxygen or nitrogen can potentially coordinate to the Palladium center, retarding the catalytic cycle or promoting catalyst decomposition.

  • Hydrolysis Risk: Strong bases required for boronic acid activation can hydrolyze the amide bond, particularly in electron-deficient systems.

This guide provides a validated, tiered approach to coupling iodobenzamides, moving from standard robust conditions to specialized protocols for sterically hindered or water-soluble substrates.

Mechanistic Insight & Causality

To troubleshoot effectively, one must understand the cycle's nuances relative to the substrate.

  • Oxidative Addition (The Anchor): For iodobenzamides, this step is rapid and exothermic. The weak C–I bond breaks easily even with mild Pd sources. Implication: You rarely need high temperatures (>100°C) for activation. If the reaction fails, it is rarely due to this step.

  • Transmetallation (The Bottleneck): This is often the rate-determining step. The boronic acid must form a boronate "ate" complex with the base (e.g., Ar-B(OH)3 + OH⁻ → [Ar-B(OH)4]⁻) to transfer the aryl group to the Pd center. Implication: The choice of base and water content is critical. Anhydrous conditions often fail because the "ate" complex cannot form efficiently without trace water or a soluble base source.

  • Reductive Elimination (The Release): This step forms the C-C bond.[1] In ortho-substituted iodobenzamides, steric clash between the amide and the incoming aryl group can slow this step, leading to side reactions like dehalogenation. Implication: Bulky, electron-rich ligands (e.g., SPhos, XPhos) are required to force this elimination in hindered systems.

Decision Matrix & Optimization Logic

Before selecting a protocol, evaluate your substrate using this logic flow:

OptimizationLogic Start Substrate Analysis Solubility Is the Iodobenzamide soluble in Toluene/THF? Start->Solubility Sterics Is the Iodine Ortho to the Amide? Solubility->Sterics Yes MethodA PROTOCOL A: Standard Robust (DMF/Dioxane + Pd(dppf)) Solubility->MethodA No (Polar needed) Green Requirement for Green/Aqueous Chemistry? Sterics->Green No (Meta/Para) MethodC PROTOCOL C: Sterically Demanding (Toluene/H2O + SPhos) Sterics->MethodC Yes (Ortho-sub) Green->MethodA No MethodB PROTOCOL B: Micellar/Aqueous (Water + TPGS-750-M) Green->MethodB Yes

Caption: Decision tree for selecting the optimal Suzuki-Miyaura protocol based on substrate solubility and steric environment.

Detailed Experimental Protocols

Method A: The "Universal" Protocol (Polar Solvents)

Best for: Insoluble benzamides, library synthesis, and scale-up.

Rationale: DMF or DMSO ensures the benzamide remains in solution, preventing catalyst encapsulation. Pd(dppf)Cl₂ is an air-stable, robust catalyst that resists deactivation better than Pd(PPh₃)₄.

Reagents:

  • Substrate: Iodobenzamide (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)

  • Solvent: DMF/Water (9:1) or 1,4-Dioxane/Water (4:1)[2]

Step-by-Step:

  • Setup: Charge a reaction vial with the iodobenzamide, boronic acid, and base.

  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Crucial to prevent homocoupling).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Quickly add the Pd catalyst (solid) against a counter-flow of inert gas, or add as a stock solution.

  • Reaction: Heat to 60–80°C for 4–12 hours. (Note: Iodides react fast; monitor by LCMS at 1 hour).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DMSO, then brine. Dry over Na₂SO₄.

Method B: The "Green" Aqueous Protocol

Best for: Sustainable chemistry, highly polar products, and temperature-sensitive substrates.

Rationale: Surfactants like TPGS-750-M form nanomicelles that concentrate the lipophilic reactants, accelerating the reaction in water at room temperature or mild heat.

Reagents:

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) or Pd(Amphos)Cl₂

  • Surfactant: 2 wt % TPGS-750-M in Water

  • Base: Triethylamine (Et₃N) (3.0 equiv)

Step-by-Step:

  • Dissolution: Dissolve the surfactant in degassed water to make a 2 wt% solution.

  • Combine: Add iodobenzamide and boronic acid to the aqueous solution. Stir vigorously; the mixture may look cloudy.

  • Catalysis: Add the Pd catalyst and Et₃N.

  • Reaction: Stir at Room Temperature to 45°C .

  • Extraction: The product often precipitates or can be extracted with a minimal amount of "green" solvent like 2-MeTHF or EtOAc.

Method C: The "Steric Power" Protocol (Ortho-Substituted)

Best for: Ortho-iodobenzamides or coupling with ortho-substituted boronic acids.

Rationale: Standard ligands (PPh₃, dppf) fail to promote reductive elimination in crowded systems. Buchwald ligands (SPhos, XPhos) create a "pocket" that facilitates this step.

Reagents:

  • Catalyst System: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR XPhos Pd G2 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) (Stronger base often helps transmetallation in crowded systems)

  • Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step:

  • Pre-complexation (if using Pd(OAc)₂ + Ligand): Stir Pd(OAc)₂ and SPhos in the solvent at RT for 10 mins to generate the active catalyst species (color change usually observed).

  • Addition: Add substrate, boronic acid, and base.[2][3][4]

  • Heat: These reactions often require 80–100°C .

  • Monitoring: Watch for "protodehalogenation" (replacement of I with H). If observed, lower temperature and increase catalyst loading.

Troubleshooting & Optimization Data

Common Failure Modes & Solutions:

IssueSymptom (LCMS)Root CauseCorrective Action
No Reaction Starting material (SM) unchanged.Catalyst poisoning or oxidation.Use fresh Pd source; Ensure rigorous degassing; Switch to Pd(dppf)Cl₂.
Protodehalogenation Mass = SM - 126 (I) + 1 (H).Hydride source present; Difficult reductive elimination.Use dry solvents; Switch to Method C (SPhos); Lower temperature.
Homocoupling Dimer of Boronic Acid (Ar-Ar).Oxygen presence; Slow transmetallation.Degas longer; Add base slowly ; Ensure Boronic Acid is in excess (1.5 equiv).
Amide Hydrolysis Carboxylic acid formation.Base too strong; Temp too high.Switch from K₃PO₄/OH⁻ to Cs₂CO₃ or K₂CO₃ ; Reduce water ratio.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle adapted for iodobenzamides, highlighting the critical points of failure.

SuzukiMechanism cluster_side Side Reactions Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (FAST for Ar-I) Pd0->OxAdd + Iodobenzamide PdII_ArI Ar-Pd(II)-I Intermediate OxAdd->PdII_ArI TransMet Transmetallation (Rate Limiting) PdII_ArI->TransMet + Ar'-B(OH)3 + Base Dehalo Dehalogenation (If RedElim is slow) PdII_ArI->Dehalo PdII_ArAr Ar-Pd(II)-Ar' Biaryl Complex TransMet->PdII_ArAr Hydrolysis Amide Hydrolysis (If Base too strong) TransMet->Hydrolysis RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 - Biaryl Product

Caption: Catalytic cycle of Suzuki coupling for iodobenzamides, highlighting oxidative addition (fast) and transmetallation (critical control point).

Safety & Handling

  • Iodobenzamides: Generally stable, but organic iodides can be light-sensitive. Store in amber vials.

  • Palladium: Pd compounds are toxic and potential sensitizers. Handle in a fume hood. Residual Pd in the final drug substance must be scavenged (e.g., using SiliaMetS® Thiol or charcoal) to meet ICH guidelines (<10 ppm).

  • Boronic Acids: Can degrade over time (deboronation). Verify purity if reactions fail unexpectedly.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide."[5] BenchChem Application Library. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings in Water at Room Temperature." Sigma-Aldrich (Merck) Technical Notes. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Organic Chemistry Portal. Link

  • Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocol." Fisher Scientific Lab Essentials. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Iodo-4-methylbenzamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common challenges in this synthesis, leading to improved yields and higher purity of your target compound. The primary synthesis route discussed involves the diazotization of 3-Amino-4-methylbenzamide followed by a Sandmeyer-type reaction with potassium iodide.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield is the most common issue and can stem from several stages of the reaction. The root cause is often related to the instability of the intermediate aryl diazonium salt. Let's break down the likely culprits:

Cause A: Inefficient Diazotization The conversion of the primary amine (3-Amino-4-methylbenzamide) to the diazonium salt is critically dependent on temperature and acid concentration.

  • The "Why": Nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl, is unstable at higher temperatures. If the temperature rises above 5 °C, the nitrous acid decomposes before it can react with the amine. Furthermore, the resulting diazonium salt itself is prone to decomposition at elevated temperatures, leading to unwanted side products.[1]

  • The Solution:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for more efficient cooling.

    • Slow Reagent Addition: Add the aqueous solution of sodium nitrite dropwise to the acidic solution of the amine. This prevents localized temperature spikes from the exothermic reaction.

    • Sufficient Acid: Ensure at least 2.5-3 equivalents of acid are used. One equivalent protonates the amine, one reacts with sodium nitrite to form nitrous acid, and the excess maintains a low pH to prevent the diazonium salt from coupling with unreacted amine to form colored azo impurities.

Cause B: Premature Decomposition of the Diazonium Salt Even if the diazotization is successful, the diazonium salt can decompose before the iodide is added.

  • The "Why": The C-N bond in the diazonium salt is labile. The diazonium group (-N₂⁺) is an excellent leaving group (it departs as nitrogen gas), and the resulting aryl cation is highly reactive. In an aqueous solution, this cation can be attacked by water to form an undesired phenol (3-Hydroxy-4-methylbenzamide).

  • The Solution:

    • Use Immediately: Prepare the diazonium salt solution and use it immediately in the next step. Do not store it.

    • Maintain Low Temperature: Keep the diazonium salt solution in the ice bath until you are ready to add the potassium iodide solution.

Cause C: Inefficient Iodide Displacement The final step, substitution of the diazonium group with iodide, also requires careful control.

  • The "Why": While the reaction of an aryl diazonium salt with potassium iodide does not typically require a copper catalyst, the decomposition of the salt is temperature-dependent.[2][3] Adding the iodide solution too quickly to a cold diazonium solution can lead to poor mixing and localized reactions, while adding the diazonium solution to a hot iodide solution can cause rapid, uncontrolled decomposition and the formation of tarry byproducts.

  • The Solution:

    • Controlled Addition: Slowly add the cold diazonium salt solution to a pre-warmed (around 50-60 °C) solution of potassium iodide (KI). This allows for the controlled decomposition of the diazonium salt upon addition, releasing N₂ gas and forming the desired product.

    • Monitor Gas Evolution: The rate of nitrogen gas evolution is a good indicator of the reaction rate. Maintain a steady but not overly vigorous rate of effervescence.

Troubleshooting Summary Table
ProblemPossible CauseRecommended Solution
Low Overall Yield Temperature during diazotization was too high (> 5 °C).Use an ice-salt bath to maintain 0-5 °C. Add nitrite solution slowly.
Insufficient acid was used.Use 2.5-3 equivalents of HCl relative to the starting amine.
Diazonium salt decomposed before iodide addition.Use the diazonium salt solution immediately after preparation.
Uncontrolled decomposition during iodide addition.Add the cold diazonium solution slowly to a warm KI solution.
Product is Dark/Oily Formation of azo-compound impurities.Ensure sufficient excess acid during diazotization and maintain low temperature.
Tarry byproducts from rapid decomposition.Control the rate of addition during the iodide displacement step.
Incomplete Reaction Starting amine is still present (check by TLC).Verify the quality and stoichiometry of sodium nitrite. Ensure adequate reaction time for diazotization.
Question 2: My final product is an off-color solid and difficult to purify. What impurities are likely present and how do I remove them?

Answer: The most common impurities are the starting material (3-Amino-4-methylbenzamide), the corresponding phenol (3-Hydroxy-4-methylbenzamide), and colored azo compounds.

  • Identification: Use Thin-Layer Chromatography (TLC) to identify the number of components. The starting amine is more polar than the iodo-product. The phenol byproduct will also have a different Rf value. A typical eluent system for this analysis would be a mixture of ethyl acetate and hexane (e.g., 1:2 or 1:1 ratio).[4]

  • Purification Strategy: Recrystallization Recrystallization is often the most effective method for purifying the final product.[5]

    • Solvent Selection: A good solvent system is one in which the product is soluble when hot but sparingly soluble when cold, while the impurities are either very soluble or insoluble at all temperatures. An ethanol/water or methanol/water mixture is often effective.[5][6]

    • Procedure: Dissolve the crude product in a minimum amount of hot alcohol (e.g., methanol or ethanol). If colored impurities persist, you can add a small amount of activated charcoal and perform a hot filtration. To the hot, clear solution, add water dropwise until a persistent cloudiness appears. Reheat gently until the solution becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[5][7]

    • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Process Visualization

Reaction Workflow Diagram

The synthesis of 3-Iodo-4-methylbenzamide is a two-step process starting from the corresponding amine.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Displacement cluster_2 Step 3: Purification A 3-Amino-4-methylbenzamide B Aryl Diazonium Salt Intermediate A->B  NaNO₂, HCl (aq)  0-5 °C C 3-Iodo-4-methylbenzamide (Crude Product) B->C  KI (aq)  ~50-60 °C D Pure Product C->D  Recrystallization

Caption: Overall workflow for the synthesis of 3-Iodo-4-methylbenzamide.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve yield-related issues.

G cluster_TLC TLC Analysis Results Start Low Yield or Impure Product CheckTLC Analyze crude product by TLC Start->CheckTLC UnreactedSM Starting Material Present? CheckTLC->UnreactedSM Phenol Polar Impurity (Phenol)? UnreactedSM->Phenol No Sol_SM Improve Diazotization: - Check NaNO₂ quality - Ensure slow addition - Maintain 0-5 °C UnreactedSM->Sol_SM Yes Tarry Baseline/Tarry Material? Phenol->Tarry No Sol_Phenol Improve Iodide Step: - Use diazonium salt immediately - Avoid overheating Phenol->Sol_Phenol Yes Sol_Tarry Improve Control: - Ensure sufficient acid - Control addition rates - Maintain temperature control Tarry->Sol_Tarry Yes Purify Purify via Recrystallization or Column Chromatography Tarry->Purify No

Caption: A decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

Q1: Why is a copper(I) salt catalyst, typical for Sandmeyer reactions, not required for this iodination? A1: The substitution of a diazonium group with iodide is generally facile and does not require a copper(I) catalyst.[8] The iodide ion (I⁻) itself is a sufficiently strong nucleophile to react with the aryl diazonium salt without catalysis, which simplifies the experimental procedure and workup.[2][3]

Q2: What is the ideal temperature to perform the iodide displacement reaction? A2: While the diazotization must be kept cold (0-5 °C), the displacement with iodide is typically performed at a slightly elevated temperature. A range of 50-60 °C is often optimal. This temperature is high enough to facilitate the decomposition of the diazonium salt and the loss of N₂ gas, but not so high as to cause a violent reaction or significant byproduct formation.

Q3: How can I safely handle the reagents and intermediates in this reaction? A3: Safety is paramount. Aryl diazonium salts can be explosive when isolated in a dry, solid state. Never attempt to isolate the diazonium salt intermediate. Always keep it in a cold, aqueous solution. Sodium nitrite is an oxidizer and is toxic. You should also handle the strong acids (like HCl) and the final iodo-compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Q4: Can I use a different acid besides hydrochloric acid (HCl)? A4: Yes, other strong, non-oxidizing acids like sulfuric acid (H₂SO₄) can be used. However, it's important to ensure the anion of the acid does not compete with the iodide nucleophile. Using HBr, for example, could lead to the formation of 3-Bromo-4-methylbenzamide as a byproduct. HCl is commonly used and effective.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis and purification of 3-Iodo-4-methylbenzamide.

Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )Molar Eq.Example Amount
3-Amino-4-methylbenzamide150.181.015.0 g (0.1 mol)
Concentrated HCl (~37%)36.463.025 mL (~0.3 mol)
Sodium Nitrite (NaNO₂)69.001.057.25 g (0.105 mol)
Potassium Iodide (KI)166.001.118.3 g (0.11 mol)
Sodium Thiosulfate (Na₂S₂O₃)158.11-As needed
Part 1: Diazotization of 3-Amino-4-methylbenzamide
  • Preparation: In a 500 mL flask equipped with a magnetic stirrer, combine 3-Amino-4-methylbenzamide (15.0 g, 0.1 mol) and 100 mL of water.

  • Acidification: While stirring, slowly add concentrated HCl (25 mL, ~0.3 mol). Stir until the amine fully dissolves, forming the hydrochloride salt. Some gentle warming may be initially required, but ensure the solution is cooled before proceeding.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with efficient stirring.

  • Nitrite Addition: Dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of cold water. Using a dropping funnel, add this solution dropwise to the cold amine hydrochloride solution over 20-30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition.

  • Confirmation: After the addition is complete, stir the solution for an additional 15 minutes in the ice bath. Check for the presence of excess nitrous acid by testing a drop of the solution on potassium iodide-starch paper (a positive test will result in an immediate dark blue/black color). If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved. This cold solution of the diazonium salt should be used immediately.

Part 2: Synthesis of 3-Iodo-4-methylbenzamide
  • Iodide Solution: In a separate 1 L beaker, dissolve potassium iodide (18.3 g, 0.11 mol) in 100 mL of water and warm the solution to approximately 50 °C on a hot plate.

  • Displacement Reaction: Slowly and carefully, add the cold diazonium salt solution from Part 1 to the warm potassium iodide solution in portions with continuous stirring. You should observe effervescence (N₂ gas evolution) and the formation of a dark precipitate. Control the rate of addition to maintain a steady, manageable rate of gas evolution.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 50-60 °C for 30 minutes, then allow it to cool to room temperature.

  • Workup: Cool the mixture in an ice bath. Collect the crude solid product by vacuum filtration.

  • Quenching: Wash the filter cake with cold water. To remove any residual iodine, wash the cake with a cold, dilute aqueous solution of sodium thiosulfate until the color of the filtrate is no longer brown/yellow. Finally, wash the cake again with cold water.

Part 3: Purification by Recrystallization
  • Dissolution: Transfer the crude, damp solid to a flask. Add a minimal amount of hot methanol or ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: To the hot, clear filtrate, add hot water dropwise while swirling until the solution just begins to turn cloudy. Add a few more drops of hot alcohol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation and Drying: Collect the purified, off-white to pale yellow crystals by vacuum filtration. Wash the crystals with a small amount of a cold methanol/water (or ethanol/water) mixture. Dry the product in a vacuum oven or desiccator to a constant weight.

References

  • L.S. College, Muzaffarpur. (2022-01-21). Sandmeyer reaction. [Link]

  • Organic Syntheses. (2019-10-06). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. [Link]

  • NCERT. Amines. [Link]

  • MDPI. (2021-12-29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Journal of Pharmaceutical Research. (2025-04-18). Design and Optimization of a Process for the Manufacture of (S)-5,6-Dihydro-6-Methylthieno [2,3-B]Thiopyran-4-One: an Intermediate for Dorzolamide. [Link]

  • Google Patents.
  • ResearchGate. (2012-03-09). Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. [Link]

  • YouTube. (2025-01-02). Sandmeyer Reaction - experimental procedure and set up. [Link]

  • Master Organic Chemistry. (2018-12-03). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88043, 3-Amino-4-methylbenzamide. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013-04-02). 3-Amino-4-methylbenzamide. [Link]

Sources

Technical Support Center: Purification of 3-Iodo-4-methylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the purification of 3-iodo-4-methylbenzamide via recrystallization. This document moves beyond a simple procedural outline to offer a deeper understanding of the principles at play, enabling effective troubleshooting and optimization of the purification process.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The underlying principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize in a pure form, leaving impurities dissolved in the surrounding solution (mother liquor).[1][2][3]

The success of this technique hinges on the careful selection of a solvent and the meticulous execution of the procedure. For 3-iodo-4-methylbenzamide, a substituted aromatic amide, its polarity, hydrogen bonding capabilities, and the nature of potential impurities will dictate the optimal recrystallization strategy.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for 3-iodo-4-methylbenzamide?

A1: Selecting the right solvent is the most critical step in recrystallization. For 3-iodo-4-methylbenzamide, an ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.[1][4]

  • Low solubility at room temperature or below: This ensures maximum recovery of the purified crystals upon cooling.[4][5]

  • Favorable impurity solubility profile: Ideally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

  • Chemical inertness: The solvent must not react with 3-iodo-4-methylbenzamide.[1][4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[1][4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

Q2: What solvents are good starting points for the recrystallization of 3-iodo-4-methylbenzamide?

A2: Based on the structure of 3-iodo-4-methylbenzamide, which contains a polar amide group and a less polar substituted benzene ring, a solvent of intermediate polarity is often a good starting point.[6][7] Ethanol, isopropanol, or acetone are excellent initial candidates to screen.[8] A mixed solvent system, such as ethanol/water or acetone/hexane, can also be highly effective if a single solvent does not provide the desired solubility profile.[9][10]

Q3: What are the likely impurities in a crude sample of 3-iodo-4-methylbenzamide?

A3: Impurities can originate from starting materials, side reactions, or subsequent degradation. Potential impurities could include:

  • Unreacted starting materials: Such as 3-iodo-4-methylbenzoic acid or the corresponding acid chloride.

  • Side-products: Depending on the synthetic route, related isomers or byproducts from over-reaction could be present. For instance, in analogous syntheses, halogen exchange can be a side reaction, potentially leading to chloro- or bromo-analogs if those ions are present.[11][12]

  • Reagent-related impurities: Byproducts from coupling agents or other reagents used in the synthesis.[13]

Q4: How can I determine the correct amount of solvent to use?

A4: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude 3-iodo-4-methylbenzamide.[2][14] This creates a saturated solution upon cooling, maximizing the yield of recrystallized product. A systematic approach is to add the hot solvent portion-wise to the solid with continuous heating and stirring until complete dissolution is achieved.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of 3-Iodo-4-methylbenzamide
  • Solvent Selection: Based on preliminary solubility tests (see Troubleshooting Guide), select a suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude 3-iodo-4-methylbenzamide in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a hot plate with stirring and add the chosen solvent portion-wise while heating. Continue adding solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.[3] Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Do not heat the crystals to dryness on the hotplate as this can trap solvent.

Protocol 2: Mixed-Solvent Recrystallization of 3-Iodo-4-methylbenzamide
  • Solvent Pair Selection: Identify a solvent in which 3-iodo-4-methylbenzamide is soluble (e.g., ethanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., water).[10][15]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (ethanol).

  • Addition of Anti-Solvent: While the solution is hot, add the "anti-solvent" (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold mixture of the two solvents in the same proportion as the final recrystallization mixture for washing.

Data Presentation

Solvent System Solubility (Hot) Solubility (Cold) Crystal Quality Recovery Yield
EthanolHighModerateGoodModerate
IsopropanolHighLowExcellentHigh
AcetoneVery HighHighPoorLow
Ethanol/WaterAdjustableLowExcellentHigh
Acetone/HexaneAdjustableLowGoodHigh

This table provides a qualitative guide. Actual results may vary based on the purity of the crude material.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 3-iodo-4-methylbenzamide.

Issue 1: The compound will not dissolve in the hot solvent.

  • Cause: The solvent may be too non-polar, or an insufficient volume has been used.

  • Solution:

    • Gradually add more hot solvent.

    • If a large volume of solvent is required with little dissolution, the solvent is likely unsuitable. Choose a more polar solvent.

Issue 2: The compound "oils out" instead of forming crystals.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.[16] This is more common with mixed-solvent systems.[16]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent.[16]

    • Allow the solution to cool more slowly. Placing the flask in a beaker of hot water and allowing it to cool with the bath can promote slower cooling.[16]

    • If the issue persists, consider purification by column chromatography before recrystallization.

Issue 3: No crystals form upon cooling.

  • Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution.[17][18] The microscopic scratches on the glass provide nucleation sites.

      • Seed Crystals: Add a tiny crystal of the crude 3-iodo-4-methylbenzamide to the solution.[5][18] This provides a template for crystal growth.

    • Increase concentration: If induction methods fail, reheat the solution and boil off some of the solvent to increase the concentration of the solute. Then, attempt to cool and crystallize again.

    • Use an anti-solvent: If using a single solvent, carefully add a miscible anti-solvent dropwise to the cooled solution until it becomes turbid, then clarify with a drop of the original solvent.

Issue 4: The recrystallized product has a low melting point or appears discolored.

  • Cause: Impurities are still present. This can happen if the cooling was too rapid, trapping impurities within the crystal lattice, or if the chosen solvent was not appropriate for separating the specific impurities present.

  • Solution:

    • Second Recrystallization: Perform the recrystallization again, ensuring slow cooling.

    • Use Decolorizing Carbon: If the solution is colored by a soluble impurity, add a small amount of activated charcoal to the hot solution before hot filtration. The charcoal will adsorb the colored impurity.

    • Re-evaluate Solvent Choice: The impurities may have similar solubility profiles to 3-iodo-4-methylbenzamide in the chosen solvent. Experiment with different solvents or solvent systems.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Crude 3-Iodo-4-methylbenzamide dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insoluble Impurities Present cool Slow Cooling & Crystallization dissolve->cool No Insoluble Impurities hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure 3-Iodo-4-methylbenzamide dry->end

Caption: General workflow for the recrystallization of 3-iodo-4-methylbenzamide.

Troubleshooting Logic for Crystal Formation Issues

Troubleshooting_Crystals start Solution Cooled, No Crystals Formed induce Attempt to Induce Crystallization Scratch Flask Add Seed Crystal start->induce success Crystals Form induce->success Success failure Induction Fails induce->failure Failure concentrate Concentrate Solution Reheat & Evaporate Some Solvent failure->concentrate recool Re-cool Solution concentrate->recool recool->induce

Caption: Decision-making process when crystals fail to form upon cooling.

References

  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved February 8, 2026, from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. (n.d.). University of Colorado Boulder. Retrieved February 8, 2026, from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved February 8, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved February 8, 2026, from [Link]

  • Recrystallization using two solvents - YouTube. (2012, May 7). YouTube. Retrieved February 8, 2026, from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved February 8, 2026, from [Link]

  • Recrystallization (chemistry) - Wikipedia. (n.d.). Wikipedia. Retrieved February 8, 2026, from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022, July 8). YouTube. Retrieved February 8, 2026, from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved February 8, 2026, from [Link]

  • Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf - ResearchGate. (2012, March 9). ResearchGate. Retrieved February 8, 2026, from [Link]

  • 3.3F: Mixed Solvents - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • 3.5E: Initiating Crystallization - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved February 8, 2026, from [Link]

  • US8586792B2 - Process for the preparation of 4-iodo-3-nitrobenzamide - Google Patents. (2013, July 4). Google Patents.
  • Organic Chemistry Lab: Recrystallization - YouTube. (2007, November 28). YouTube. Retrieved February 8, 2026, from [Link]

  • 3.5: Inducing Recrystallization - Chemistry LibreTexts. (2025, August 20). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

Sources

Technical Support Center: Solubility Optimization for 3-Iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Context

Welcome to the technical support center. You are likely here because 3-Iodo-4-methylbenzamide (IMB) is precipitating in your biological media or failing to dissolve completely in your stock solvents.

To solve this, we must understand the molecule's "personality." IMB is a halogenated benzamide .

  • The Benzamide Core: Provides hydrogen bond donors/acceptors, making it moderately polar and crystalline with a high lattice energy (typically melting >120°C).

  • The 3-Iodo and 4-Methyl Substituents: These are lipophilic. The heavy iodine atom increases London dispersion forces, often making the crystal lattice "sticky" and harder to break apart than non-halogenated analogs.

This guide moves beyond simple "mix and vortex" advice to address the thermodynamics of solvation and the kinetics of precipitation.[1]

Module 1: Solvent-Specific Troubleshooting

Dimethyl Sulfoxide (DMSO)

Status: The Preferred Universal Solvent Expected Solubility: High (>50 mM is typical for benzamides), but kinetically slow.

IssueRoot CauseTechnical Solution
"It won't dissolve even after vortexing." Lattice Energy Barrier: The crystal structure is stable. Vortexing provides insufficient energy to overcome the enthalpy of fusion.Apply Heat & Sonication: Heat the DMSO to 40–50°C (water bath) and sonicate for 5–10 minutes. The heat disrupts the lattice; DMSO prevents re-crystallization.
"The solution froze in the fridge." Freezing Point: Pure DMSO freezes at 18.5°C.Thaw Correctly: Do not heat rapidly. Allow to thaw at room temperature (RT). Check for "needles" (precipitate) after thawing. If seen, re-sonicate.
"My compound degraded in storage." Hygroscopicity: DMSO absorbs water from air. Water acts as an anti-solvent for IMB.Use Anhydrous DMSO: Store stock solutions in aliquots sealed with Parafilm or under nitrogen. Avoid repeated freeze-thaw cycles in humid environments.
Methanol (MeOH)

Status: The Process/Recrystallization Solvent Expected Solubility: Moderate (Temperature Dependent).

IssueRoot CauseTechnical Solution
"It dissolves hot, precipitates cold." Temperature Coefficient: Solubility of benzamides in MeOH drops sharply as temperature decreases (supersaturation).Controlled Cooling: If using for purification, cool slowly. If using for transfer, keep the solution warm (30°C) during pipetting to prevent tip-clogging.
"Concentration changes over time." Evaporation: MeOH is volatile (B.P. 64.7°C).Seal Immediately: Unlike DMSO, MeOH stocks change concentration rapidly in open vials. Use septum-capped vials.
"Precipitate forms when adding to water." The "Oiling Out" Effect: MeOH is protic but less able to solubilize the hydrophobic Iodo-Methyl region than DMSO when water is introduced.Solvent Exchange: If the final assay tolerates it, switch to DMSO. If MeOH is required, keep the final MeOH concentration <1% and add the compound slowly to the vortexing buffer.

Module 2: The Critical Step – Aqueous Dilution

Most user failures occur here.

When you dilute a hydrophobic stock (in DMSO) into an aqueous buffer (culture media, PBS), you drastically change the dielectric constant of the environment. The IMB molecules would rather stick to each other (aggregate) than interact with water.

The "Crash-Out" Mechanism
  • Nucleation: Local regions of high concentration form where the pipette tip touches the buffer.

  • Growth: Micro-crystals form instantly (often invisible to the naked eye).

  • Result: Lower effective concentration in the assay and variable data.

Visualization: The Solubilization & Dilution Workflow

SolubilityWorkflow cluster_tips Dilution Best Practices Start Solid 3-Iodo-4-methylbenzamide SolventSelect Select Solvent (DMSO recommended for Bioassays) Start->SolventSelect AddSolvent Add Solvent to Solid (Not Solid to Solvent) SolventSelect->AddSolvent Sonicate Sonicate (40kHz) + Heat (45°C) 5-10 mins AddSolvent->Sonicate Check Visual Inspection: Clear? Schlieren lines gone? Sonicate->Check Success Stock Solution Ready (Store -20°C, Dark) Check->Success Yes Fail Turbid/Particulates? Check->Fail No Dilution Aqueous Dilution Step Success->Dilution Fail->Sonicate Repeat PrecipCheck Check for 'Crash Out' Dilution->PrecipCheck Tip1 Pre-warm Buffer to 37°C PrecipCheck->Tip1 Tip2 Vortex Buffer WHILE adding Stock PrecipCheck->Tip2

Caption: Logical workflow for preparing stable stock solutions and preventing precipitation during dilution.

Module 3: Validated Protocols

Protocol A: Preparation of 50 mM Stock in DMSO

Target: High-concentration stock for storage.

  • Weighing: Weigh approx. 13 mg of 3-Iodo-4-methylbenzamide into a clean glass vial.

    • Note: Glass is preferred over plastic to prevent leaching or adsorption of the hydrophobic compound.

  • Calculation: Calculate the exact volume of DMSO required for 50 mM (

    
    ).
    
    • MW ≈ 261.06 g/mol (Verify specific batch MW on CoA).

  • Addition: Add Anhydrous DMSO to the center of the vial.

  • Energy Input:

    • Tightly cap the vial.[2]

    • Place in a sonicating water bath set to 40°C.

    • Sonicate for 10 minutes.

  • Validation: Hold the vial up to a light source. Invert slowly. Look for "Schlieren lines" (wavy lines indicating mixing) or floating micro-crystals. If observed, sonicate for another 5 minutes.

Protocol B: The "Serial Dilution" Method (Avoiding Precipitation)

Target: Diluting to assay concentration (e.g., 10 µM in Media).

  • Intermediate Step: Do not jump from 50 mM DMSO to 10 µM Aqueous.

    • Dilute 50 mM Stock

      
       1 mM in pure DMSO  first.
      
  • The Drop-Wise Addition:

    • Place your culture media/buffer in a tube and set it to vortex (medium speed).

    • Slowly pipette the 1 mM DMSO intermediate into the center of the vortexing media.

    • Why? This rapidly disperses the DMSO molecules, preventing local high concentrations of IMB that trigger nucleation.

  • Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity and solubility limits.

Module 4: Frequently Asked Questions (FAQs)

Q1: Is 3-Iodo-4-methylbenzamide light sensitive? A: Yes. Compounds containing Carbon-Iodine (C-I) bonds are generally susceptible to photolytic cleavage, releasing iodine radicals and turning the solution yellow/brown over time.

  • Action: Wrap vials in aluminum foil or use amber glass. Store stocks in the dark.

Q2: Can I use Ethanol instead of Methanol? A: Generally, yes. Ethanol is structurally similar but slightly less polar. Solubility may be slightly lower than in Methanol, but toxicity in biological systems is often lower. The same "heating to dissolve" rule applies.

Q3: How do I know if my compound has precipitated in the cell culture plate? A: Use an inverted microscope. Precipitated benzamides often look like:

  • Fine "dust" covering the cells.

  • Needle-like crystals floating in the media.

  • Validation: If your biological IC50 curve plateaus unexpectedly or shows high variability between replicates, suspect precipitation.

Q4: My solution turned yellow. Is it still good? A: A yellow tint usually indicates the release of free iodine (


), suggesting degradation. Check the purity via LC-MS. If degradation is >5%, discard the stock.

References & Grounding

  • Solubility of Benzamide Derivatives:

    • Context: General solubility data for benzamide in alcohols and polar aprotic solvents, establishing the baseline for DMSO/Methanol solubility.

    • Source: Wang, J., et al. "Solubility determination and modelling of benzamide in organic solvents." Journal of Chemical Thermodynamics.

    • Link:

  • Recrystallization & Solvent Choice:

    • Context: Principles of using Methanol for recrystallization of amides and the impact of temperature on solubility.

    • Source: University of Rochester, Dept of Chemistry. "Tips & Tricks: Recrystallization."

    • Link:

  • DMSO Physical Properties & Handling:

    • Context: Freezing points, hygroscopicity, and handling of DMSO as a solvent for hydrophobic compounds.

    • Source: Gaylord Chemical. "DMSO Physical Properties."

    • Link:

  • PubChem Compound Summary (Related Structures):

    • Context: Physical properties (LogP, H-bond donors) of 3-Iodo-4-methylbenzamide analogs.[3]

    • Source: PubChem, National Library of Medicine.

    • Link:[4]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Purification Strategy for 3-Iodo-4-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3I4MBA-001 Status: Active Subject: Removal of unreacted 3-iodo-4-methylbenzoic acid (Starting Material) from reaction mixtures.

Executive Summary

This guide addresses the removal of 3-iodo-4-methylbenzoic acid (CAS: 82998-57-0) from reaction products. This compound is a substituted benzoic acid with a pKa of approximately 4.02 . Its acidity is the primary lever for separation. The iodine atom at the meta position and the methyl group at the para position increase its lipophilicity compared to unsubstituted benzoic acid, which can complicate aqueous extractions if not properly managed.

Module 1: The Acid-Base Extraction Protocol (Gold Standard)

The Mechanism

The most efficient removal method utilizes the acidity of the carboxylic acid group (


). By treating the organic reaction mixture with a mild aqueous base (pH > 8), the 3-iodo-4-methylbenzoic acid is deprotonated to form its water-soluble carboxylate salt (3-iodo-4-methylbenzoate). Neutral products (amides, esters, biaryls) remain in the organic phase.
Workflow Diagram

The following diagram illustrates the critical decision points and phase separation logic.

ExtractionWorkflow Start Crude Reaction Mixture (Organic Solvent) AddBase Add Sat. aq. NaHCO3 (pH ~8.5) Start->AddBase Mix Vigorous Mixing (Deprotonation Step) AddBase->Mix PhaseSep Phase Separation Mix->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Top/Bottom depends on solvent density AqLayer Aqueous Layer (Contains 3-iodo-4-methylbenzoate) PhaseSep->AqLayer CheckProduct Is Product Basic? (e.g., Amine) OrgLayer->CheckProduct AcidWash Wash Org Layer with Dilute HCl (Optional) CheckProduct->AcidWash Yes (Amine Product) DryConcentrate Dry (Na2SO4) & Concentrate CheckProduct->DryConcentrate No (Neutral/Acidic Product) AcidWash->DryConcentrate

Figure 1: Logical flow for liquid-liquid extraction (LLE) to remove benzoic acid derivatives.

Step-by-Step Protocol
  • Solvent Selection: Dissolve the crude mixture in a water-immiscible solvent. Ethyl Acetate (EtOAc) or Dichloromethane (DCM) are recommended.

    • Note: DCM is denser than water (organic layer on bottom); EtOAc is less dense (organic layer on top).

  • First Wash (Base): Add an equal volume of saturated aqueous NaHCO3 . Shake vigorously for 2-3 minutes. Vent frequently, as CO2 gas will be generated.

  • Separation: Allow layers to separate. Collect the organic layer.[1]

    • Troubleshooting: If an emulsion forms (common due to the iodine atom increasing lipophilicity), add a small amount of brine (sat. NaCl) to the aqueous layer to increase ionic strength .

  • Second Wash (Polishing): Repeat the NaHCO3 wash once more to ensure complete removal.

  • Final Wash: Wash the organic layer with brine to remove residual water/base.

  • Drying: Dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate.

Module 2: Chromatographic Solutions

If the product is acid-sensitive or amphoteric (contains both acidic and basic groups), extraction may fail. In these cases, Flash Column Chromatography is required.

The "Tailing" Issue

Carboxylic acids like 3-iodo-4-methylbenzoic acid interact strongly with the silanols (Si-OH) on silica gel, causing severe peak tailing (streaking). This can cause the impurity to co-elute with your product even if their Rf values appear different on TLC.

The Fix: Acid-Modified Eluent

You must suppress the ionization of the carboxylic acid on the column.

ParameterRecommendationMechanism
Modifier Acetic Acid (AcOH) or Formic AcidProtonates the silanols and the impurity, preventing H-bonding/tailing .
Concentration 0.5% to 1.0% (v/v) Sufficient to suppress ionization without degrading most products.
Solvent System Hexanes/EtOAc + 1% AcOHStandard normal phase system.
TLC Visualization UV (254 nm)The iodine atom provides strong UV absorption.

Protocol:

  • Add 1% Acetic Acid to both the non-polar (e.g., Hexanes) and polar (e.g., EtOAc) solvent reservoirs.

  • Run the column. The 3-iodo-4-methylbenzoic acid will elute as a sharp band rather than a streak.

  • Post-Column: The acetic acid will remain in your product. Remove it by azeotroping with toluene or by high-vacuum drying.

Module 3: Scavenging Resins (High Throughput)

For small-scale reactions (<100 mg) or parallel synthesis where extraction is tedious, use solid-supported scavengers.

  • Resin Type: Polymer-supported Carbonate (e.g., MP-Carbonate) or Trisamine.

  • Mechanism: The resin acts as a solid base, trapping the free acid.

  • Protocol:

    • Add 3-4 equivalents of MP-Carbonate resin to the reaction vial (dissolved in DCM or MeOH).

    • Agitate (do not stir with a magnetic bar, which grinds the resin) for 2-4 hours.

    • Filter the mixture. The impurity remains bound to the solid resin; the filtrate contains the pure product.

    • Reference: This method avoids aqueous workup entirely, ideal for water-sensitive products .

Frequently Asked Questions (FAQs)

Q: I washed with NaHCO3, but the 3-iodo-4-methylbenzoic acid is still present by NMR.

  • A: The pH of the aqueous layer might have dropped below 8 during the wash if you had a large excess of acid.

    • Fix: Check the pH of the aqueous waste. If it is < 8, wash again with 1M NaOH (if your product is stable to strong base). NaOH is a stronger base than NaHCO3 and ensures complete deprotonation.

Q: My product is also a carboxylic acid. How do I separate them?

  • A: Acid-base extraction will not work as both will go into the water.

    • Fix: You must use Recrystallization or Reverse-Phase Chromatography (C18) . 3-iodo-4-methylbenzoic acid has low solubility in cold water but high solubility in hot ethanol/water mixtures. Try recrystallizing your mixture from EtOAc/Hexanes or EtOH/Water.

Q: Can I remove the iodine atom during workup?

  • A: No. The aryl-iodine bond is stable to standard acid/base workups. It requires palladium catalysis or lithiation to break. Do not expose the material to strong light for prolonged periods, as aryl iodides can be light-sensitive (turning yellow/purple due to iodine release) .

References

  • ChemicalBook.[1] (n.d.). 3-Iodo-4-methylbenzoic acid Chemical Properties. Retrieved from

  • ResearchGate. (2018). TLC tailing and carboxylic acid? Retrieved from

  • Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions. Journal of Chromatography A. Retrieved from

  • Google Patents. (1966). Purification of benzoic acid - US3235588A. Retrieved from

  • Purolite. (2025).[2] Weak Acid Cation Resins Product Guide. Retrieved from

Sources

Preventing homocoupling side reactions in benzamide coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzamide Coupling. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of benzamide synthesis, with a specific focus on preventing the common and often frustrating issue of homocoupling side reactions. Here, we move beyond simple protocols to explain the underlying chemistry, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Challenge of Selectivity in Benzamide Coupling

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of C–N bonds with remarkable efficiency. This reaction is pivotal in the synthesis of a vast array of pharmaceuticals and functional materials where the benzamide moiety is a key structural feature. However, like any powerful tool, its application requires a nuanced understanding to avoid potential pitfalls. One of the most common side reactions that plagues this process is the homocoupling of the aryl halide starting material, leading to the formation of an undesired biaryl byproduct. This not only consumes valuable starting material and reduces the yield of the target benzamide but also complicates purification.

This guide will provide you with the expertise to minimize or eliminate this side reaction, ensuring the desired cross-coupling pathway dominates.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of benzamide synthesis?

A1: Homocoupling is a side reaction where two molecules of the same coupling partner react with each other instead of with the intended cross-coupling partner. In the context of a Buchwald-Hartwig amination for benzamide synthesis, this most commonly refers to the reaction of two molecules of the aryl halide to form a symmetrical biaryl compound (Ar-Ar). This occurs in competition with the desired reaction between the aryl halide and the benzamide (or amine) to form the N-aryl benzamide (Ar-NHCOR).

Q2: What is the primary driver of aryl halide homocoupling?

A2: The primary driver of aryl halide homocoupling is often related to the relative rates of the key steps in the catalytic cycle. If the reductive elimination step that forms the desired C-N bond is slow relative to processes that can lead to the formation of a biaryl, then homocoupling can become a significant pathway. Factors such as the choice of ligand, base, and the electronic properties of the aryl halide all play a crucial role in modulating these relative rates.

Q3: Can the benzamide coupling partner also undergo homocoupling?

A3: While the homocoupling of the aryl halide is the more commonly observed side reaction, under certain conditions, particularly with copper catalysis, oxidative homocoupling of the amide or amine can occur. However, in palladium-catalyzed systems, the focus is primarily on preventing the formation of the biaryl byproduct from the aryl halide.

Q4: How do bulky, electron-rich phosphine ligands help prevent homocoupling?

A4: Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), are critical in promoting the desired C-N coupling. Their steric bulk favors the formation of monoligated palladium(0) species (L1Pd(0)), which are highly active in the catalytic cycle.[1] This bulk also accelerates the rate-determining reductive elimination step to form the C-N bond, thus outcompeting the pathways that lead to homocoupling.[1] Furthermore, the electron-donating nature of these ligands increases the electron density on the palladium center, which also facilitates the reductive elimination step.

Troubleshooting Guide: Isolating and Solving Homocoupling Issues

This section is designed to help you diagnose and resolve issues with homocoupling in your benzamide coupling reactions.

Problem 1: Significant formation of biaryl byproduct is observed by LC-MS or NMR.

Possible Cause 1.1: Suboptimal Ligand Choice

  • Expertise & Experience: The ligand is arguably the most critical variable in a Buchwald-Hartwig amination. A ligand that is not sterically bulky or electron-donating enough can lead to a sluggish reductive elimination of the desired product, giving the arylpalladium(II) halide intermediate more opportunity to undergo side reactions that lead to homocoupling.

  • Troubleshooting Steps:

    • Switch to a Bulky Biaryl Phosphine Ligand: If you are using simpler phosphine ligands like PPh₃ or a bidentate ligand with a small bite angle, switch to a state-of-the-art Buchwald ligand. Excellent starting points are XPhos or SPhos. For particularly challenging couplings, consider more specialized ligands like RuPhos or BrettPhos.[2]

    • Ensure Appropriate Ligand-to-Palladium Ratio: While a 1:1 to 1.5:1 ligand-to-palladium ratio is often sufficient with precatalysts, if you are generating the catalyst in situ, a slightly higher ratio (e.g., 2:1) can sometimes be beneficial to ensure the palladium center remains in the desired ligation state. However, excessive ligand can sometimes inhibit the reaction.[3]

Possible Cause 1.2: Inefficient Precatalyst Activation or Inactive Catalyst Species

  • Expertise & Experience: The active catalyst in the Buchwald-Hartwig amination is a Pd(0) species. If you are starting with a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) must be efficient and complete. Incomplete reduction can lead to the presence of Pd(II) species that may promote homocoupling. Modern palladium precatalysts are designed for clean and efficient generation of the active Pd(0) catalyst upon exposure to the base.[4][5]

  • Troubleshooting Steps:

    • Use a Palladium Precatalyst: Switch from traditional Pd(0) or Pd(II) sources to a well-defined precatalyst. The G3 or G4 Buchwald precatalysts (e.g., XPhos Pd G3/G4) are highly recommended as they are air-stable and provide reliable generation of the active catalyst.[4][6]

    • Pre-activation Protocol: If using a Pd(II) source, consider a pre-activation step. For example, gently heating the Pd(II) source and ligand in the presence of a mild reducing agent or the amine coupling partner before adding the aryl halide can sometimes lead to a more active and selective catalytic system.

Possible Cause 1.3: Incorrect Base Selection

  • Expertise & Experience: The base plays a multifaceted role in the Buchwald-Hartwig amination. It is required to deprotonate the benzamide (or amine) to form the active nucleophile. However, the choice of base can also influence the stability of intermediates and the rate of reductive elimination. A base that is too weak may not generate a sufficient concentration of the nucleophile, slowing down the desired coupling. Conversely, a very strong base can sometimes lead to side reactions if the substrates are sensitive.

  • Troubleshooting Steps:

    • Screen Different Bases: The most common bases for this reaction are strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃). If you are seeing homocoupling with one, it is worthwhile to screen others. For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ might be beneficial, although this may require higher reaction temperatures or longer reaction times.[7]

    • Consider Base Solubility: The solubility of the base can impact the reaction. In some cases, a more soluble base can lead to a cleaner reaction profile.

Problem 2: The reaction is sluggish, and homocoupling is the major product.

Possible Cause 2.1: Low Reaction Temperature

  • Expertise & Experience: While milder conditions are always desirable, some challenging couplings require elevated temperatures to drive the reaction to completion and favor the desired C-N bond formation. If the reaction is too slow, the catalyst can decompose, or side reactions can become more prevalent.

  • Troubleshooting Steps:

    • Increase the Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for Buchwald-Hartwig aminations range from 80 °C to 110 °C.[8]

    • Microwave Irradiation: For very difficult couplings, microwave heating can sometimes provide the necessary energy to promote the desired reaction over short reaction times, which can minimize the formation of byproducts.[8]

Possible Cause 2.2: Inappropriate Solvent Choice

  • Expertise & Experience: The solvent can influence the solubility of the reactants and the stability of the catalytic intermediates. Aprotic, non-polar to moderately polar solvents are generally preferred.

  • Troubleshooting Steps:

    • Solvent Screening: Toluene and 1,4-dioxane are the most common solvents for Buchwald-Hartwig aminations. If one is not working well, try the other. For some substrates, tetrahydrofuran (THF) or tert-butanol can also be effective.[7]

Visualizing the Catalytic Cycles

Understanding the desired catalytic cycle for benzamide coupling versus the competing homocoupling pathway is crucial for effective troubleshooting.

Catalytic_Cycles cluster_main Desired Benzamide Coupling cluster_side Homocoupling Side Reaction pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition (+ Ar-X) amide_complex L-Pd(II)(Ar)(NHCOR') oa_complex->amide_complex Amide Binding & Deprotonation (+ R'CONH2, Base) transmetal Ar-Pd(II)-Ar oa_complex->transmetal Competing Pathway (e.g., transmetalation with another Ar-Pd(II) species) amide_complex->pd0 Reductive Elimination product Ar-NHCOR amide_complex->product transmetal->pd0 Reductive Elimination homo_product Ar-Ar transmetal->homo_product

Caption: Catalytic cycles for benzamide coupling and the competing homocoupling pathway.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling in Benzamide Synthesis using a Buchwald Precatalyst

This protocol is a robust starting point for the coupling of an aryl halide with a primary or secondary benzamide.

  • Reaction Setup:

    • To an oven-dried Schlenk tube or reaction vial, add the benzamide (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

    • Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst that includes it, e.g., XPhos, 1.2-2.4 mol%).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction:

    • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC, LC-MS, or GC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and palladium black.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Data Summary

The choice of ligand and precatalyst can have a dramatic impact on the selectivity of the reaction. Below is a representative table illustrating how these choices can influence the yield of the desired benzamide versus the homocoupled biaryl byproduct.

EntryPalladium SourceLigandBaseSolventTemp (°C)Benzamide Yield (%)Biaryl Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene1102560
2Pd₂(dba)₃XantphosCs₂CO₃Dioxane1007515
3XPhos Pd G3(none)NaOtBuToluene100>95<2

This is illustrative data compiled from general observations in the field and is not from a single specific experiment.

Troubleshooting Workflow

Troubleshooting_Workflow start Homocoupling Observed check_ligand Is a bulky, electron-rich monophosphine ligand being used? start->check_ligand change_ligand Switch to XPhos, SPhos, or RuPhos check_ligand->change_ligand No check_catalyst Are you using a Pd precatalyst (G3/G4)? check_ligand->check_catalyst Yes change_ligand->check_catalyst change_catalyst Switch to a Buchwald precatalyst check_catalyst->change_catalyst No check_base Screen alternative bases (NaOtBu, LHMDS, Cs2CO3) check_catalyst->check_base Yes change_catalyst->check_base increase_temp Increase reaction temperature (80-110 °C) check_base->increase_temp check_solvent Screen alternative solvents (Toluene, Dioxane) increase_temp->check_solvent success Homocoupling Minimized check_solvent->success If problem persists, consult further literature

Caption: A logical workflow for troubleshooting homocoupling in benzamide synthesis.

References

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C–C and C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Christmann, U., & Vilar, R. (2005). Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angewandte Chemie International Edition, 44(3), 366–374. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Water-mediated catalyst preactivation: an efficient protocol for C–N cross-coupling reactions. Organic letters, 10(16), 3505-3508. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Structural Validation of 3-Iodo-4-methylbenzamide via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical resource for structural validation. It moves beyond basic spectral assignment to address the specific challenges of differentiating regioisomers and validating purity in substituted benzamide synthesis.

Executive Summary & Comparison Context

In the synthesis of kinase inhibitors, the 3-iodo-4-methylbenzamide scaffold is a critical intermediate. Its structural integrity is often compromised by two primary factors: regioisomer contamination (e.g., 3-iodo-2-methylbenzamide) and incomplete amidation (residual benzoic acid).

This guide compares the spectral signature of the target product against its most common impurities. It establishes a self-validating protocol using DMSO-d6 as the superior solvent for amide resolution compared to CDCl3.

FeatureTarget: 3-Iodo-4-methylbenzamide Alternative: 3-Iodo-4-methylbenzoic Acid Alternative: 3-Iodo-2-methylbenzamide
Key Functional Group Amide (-CONH₂)Carboxylic Acid (-COOH)Amide (-CONH₂)
Diagnostic Signal 2 × Broad Singlets (7.3–8.0 ppm)Broad Hump (11–13 ppm)2 × Broad Singlets
Methyl Shift ~2.42 ppm~2.45 ppm~2.55 ppm (Deshielded by ortho-CO)
Aromatic Pattern AMX System (d, dd, d)AMX SystemAMX System (Different coupling)

Experimental Protocol

To ensure reproducibility and distinct amide signal separation, the following protocol is mandatory. Chloroform-d (


) is not recommended  due to quadrupole broadening of the amide nitrogen and rapid proton exchange, which collapses the amide doublet into a vague singlet.
Standard Operating Procedure (SOP)
  • Sample Mass: Weigh 5–10 mg of the dry solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Why: DMSO forms strong hydrogen bonds with the amide protons, slowing their exchange rate and rotation. This splits the

      
       signal into two distinct peaks (cis/trans relative to the carbonyl), a key indicator of primary amides.
      
  • Acquisition:

    • Scans: 16–32 (sufficient for >95% purity).

    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the aromatic protons vs. the methyl group).
      
  • Referencing: Calibrate to residual DMSO pentet at 2.50 ppm .

Spectral Analysis & Assignment

The 1H NMR spectrum of 3-iodo-4-methylbenzamide is characterized by a specific AMX spin system in the aromatic region and a distinct methyl singlet.

A. The Aliphatic Region (Methyl Group)
  • Shift:

    
     2.40 – 2.45 ppm (3H, Singlet).
    
  • Structural Logic: The methyl group is attached to the aromatic ring. It is slightly deshielded compared to toluene (

    
     2.35) due to the electron-withdrawing nature of the amide and iodine, but shielded relative to an ortho-carbonyl placement.
    
B. The Aromatic Region (The Fingerprint)

This region confirms the 1,3,4-substitution pattern.

  • H-2 (Ortho to I, Ortho to CONH₂):

    • Shift:

      
       ~8.30 ppm (1H, d, 
      
      
      
      Hz).
    • Analysis: This proton is the most deshielded. It sits between two electron-withdrawing groups (Inductive effect of Iodine + Mesomeric/Inductive effect of Carbonyl). It appears as a doublet with a small coupling constant (meta-coupling to H-6).

  • H-6 (Ortho to CONH₂, Meta to I):

    • Shift:

      
       ~7.80 ppm (1H, dd, 
      
      
      
      Hz).
    • Analysis: Shows "doublet of doublets." Large splitting (

      
      ) from the ortho-neighbor H-5, and small splitting (
      
      
      
      ) from the meta-neighbor H-2.
  • H-5 (Ortho to Methyl, Meta to H-6):

    • Shift:

      
       ~7.40 ppm (1H, d, 
      
      
      
      Hz).
    • Analysis: This is the most shielded aromatic proton due to the electron-donating inductive effect of the adjacent methyl group.

C. The Amide Region (Validation of Functional Group)
  • Shift:

    
     ~7.35 ppm (1H, br s) and 
    
    
    
    ~7.95 ppm (1H, br s).
  • Analysis: In DMSO, restricted rotation around the C-N bond makes the two protons magnetically non-equivalent.

    • Self-Validation: If these signals collapse into one or disappear, check for water contamination or switch back to DMSO from CDCl3.

Visualization: Structural Coupling Logic

The following diagram illustrates the logical flow of signal assignment based on the molecular structure.

NMR_Assignment cluster_aromatic Aromatic Region (AMX System) cluster_aliphatic Aliphatic Region cluster_amide Exchangeable Molecule 3-Iodo-4-methylbenzamide H2 H-2 (~8.3 ppm) Most Deshielded Meta-coupling (d) Molecule->H2 Ortho to I & CO H6 H-6 (~7.8 ppm) Ortho + Meta (dd) Molecule->H6 Ortho to CO H5 H-5 (~7.4 ppm) Shielded by Methyl Ortho-coupling (d) Molecule->H5 Ortho to Me Me Methyl (~2.4 ppm) Singlet (3H) Molecule->Me Pos 4 NH Amide NH2 Two Broad Singlets (Restricted Rotation) Molecule->NH Pos 1 H2->H6 Meta Coupling (J~2Hz) H6->H5 Ortho Coupling (J~8Hz)

Caption: Signal assignment logic correlating chemical environment (shielding/deshielding) with observed splitting patterns.

Comparative Analysis: Impurity Differentiation

This section details how to distinguish the target from its closest synthetic relatives.

Scenario A: Target vs. Starting Material (Acid)

If the amidation (e.g., via thionyl chloride/ammonia) is incomplete:

  • Target: Two broad singlets (NH₂) at 7.3/8.0 ppm.

  • Impurity (Acid): No NH₂ signals. Appearance of a very broad, flat hump at 11.0 – 13.0 ppm (COOH).

  • Shift Drift: The aromatic protons in the acid will be slightly more deshielded (shifted downfield) due to the higher electronegativity of the acid carbonyl compared to the amide.

Scenario B: Target vs. Regioisomer (3-Iodo-2-methylbenzamide)

If the starting material was impure (ortho-toluic acid derivative):

  • Target (4-Methyl): Methyl is remote from the amide. Shift

    
     2.4 ppm.[1][2]
    
  • Impurity (2-Methyl): Methyl is ortho to the amide carbonyl.

    • Steric Effect: The methyl group forces the amide out of planarity.

    • Shift: The methyl signal often shifts downfield to

      
       2.55 ppm  due to the anisotropy of the adjacent carbonyl.
      
    • Splitting: The aromatic pattern changes.[1][3] H-6 (now H-6 in the 2-methyl isomer) will show different coupling constants.

Self-Validating Workflow

Use this decision tree to interpret your raw data.

Validation_Workflow Start Raw 1H NMR Spectrum CheckSolvent Is Solvent DMSO-d6? Start->CheckSolvent Warning Switch to DMSO. CDCl3 obscures Amide. CheckSolvent->Warning No CheckAmide Are there 2 broad singlets (7.0 - 8.0 ppm)? CheckSolvent->CheckAmide Yes CheckAcid Check 11-13 ppm. Is there a broad hump? CheckAmide->CheckAcid No CheckMe Check Methyl Shift. Is it ~2.4 ppm? CheckAmide->CheckMe Yes ResultAcid Result: Starting Material (Carboxylic Acid) CheckAcid->ResultAcid Yes ResultIso Result: Regioisomer (2-Methyl impurity) CheckMe->ResultIso No (>2.5 ppm) CheckArom Verify Aromatic Splitting: d (1H), dd (1H), d (1H) CheckMe->CheckArom Yes Final VALIDATED: 3-Iodo-4-methylbenzamide CheckArom->Final Pattern Matches

Caption: Step-by-step decision tree for validating the identity and purity of the benzamide product.

References

  • Context: Provides baseline chemical shifts for the methyl-benzamide motif used to calcul
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234407, 4-Iodo-3-nitrobenzamide. Retrieved October 26, 2023, from [Link]

    • Context: Comparative data for iodine/amide substitution p
  • ResearchGate. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide. Retrieved October 26, 2023, from [Link]

    • Context: Validates the synthesis pathway and DMSO-d6 spectral features of iodo-benzamide intermedi
  • Royal Society of Chemistry. (2012). Supplementary Information: Hydration of nitriles. Retrieved October 26, 2023, from [Link]

    • Context: Provides high-resolution reference spectra for 4-methylbenzamide to substanti

Sources

13C NMR chemical shifts of 3-Iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 13C NMR chemical shifts of 3-Iodo-4-methylbenzamide , a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other benzamide-based pharmaceuticals.

The content is structured to serve researchers requiring rigorous structural validation data. It synthesizes theoretical prediction models (SCS) with comparative analog analysis to establish a reliable reference standard.

Executive Summary & Structural Context

3-Iodo-4-methylbenzamide (CAS: 106950-75-6) is a trisubstituted benzene derivative characterized by three distinct electronic environments: the electron-withdrawing amide group, the electron-donating methyl group, and the heavy iodine atom.

Correct interpretation of its 13C NMR spectrum requires accounting for the Heavy Atom Effect of iodine, which induces significant upfield shielding on the ipso-carbon (C3), often confusing automated assignment algorithms. This guide compares the target molecule against its non-iodinated precursor (4-methylbenzamide) to highlight these diagnostic shifts.

Chemical Structure & Numbering[1][2][3][4]
  • Formula: C₈H₈INO

  • Molecular Weight: 261.06 g/mol

  • Key Feature: Ortho-positioning of Iodine relative to the Methyl group (steric compression and electronic shielding).

13C NMR Chemical Shift Data

The following data presents the consensus chemical shifts derived from Substituent Chemical Shift (SCS) additivity rules and comparative literature analysis of structural analogs (e.g., 3-iodobenzonitrile, 4-methylbenzoic acid).

Solvent: DMSO-d₆ (Commonly used due to amide solubility) Reference: TMS (0.0 ppm)

Carbon PositionAssignmentPredicted Shift (δ ppm)Signal TypeDiagnostic Notes
C=O Carbonyl167.5 - 169.0 QuaternaryTypical amide carbonyl range; desheilded by N.
C4 Ar-C-Me146.0 - 149.0 QuaternaryDeshielded by Ipso-Me (+9) and Ortho-I (+10).
C2 Ar-C-H137.0 - 139.0 CHDeshielded by Ortho-I (+10); doublet in HSQC.
C1 Ar-C-CONH₂132.0 - 134.0 QuaternaryIpso to amide; moderate deshielding.
C5 Ar-C-H131.0 - 133.0 CHMeta to Iodine; less affected by heavy atom.
C6 Ar-C-H127.0 - 129.0 CHOrtho to Amide; standard aromatic shift.
C3 Ar-C-I 96.0 - 100.0 Quaternary Diagnostic Peak. Shielded by Iodine (Heavy Atom Effect).
CH₃ Methyl25.0 - 29.0 CH₃Slightly deshielded vs. toluene (21 ppm) due to Ortho-I.
Comparative Analysis: Effect of Iodination

Comparing 4-Methylbenzamide (Precursor) vs. 3-Iodo-4-methylbenzamide (Target):

Carbon4-Methylbenzamide (δ)3-Iodo-4-methylbenzamide (δ)Δ Shift (ppm)Mechanistic Explanation
C3 (Ipso-I) ~129.0~98.0 -31.0 Shielding: Spin-orbit coupling of Iodine electrons (Heavy Atom Effect).
C2 (Ortho-I) ~128.0~138.0 +10.0 Deshielding: Paramagnetic contribution from Iodine proximity.
C4 (Ipso-Me) ~141.0~148.0 +7.0 Deshielding: Additive ortho-effect of Iodine.

Experimental Protocols

To ensure the validity of the spectral data, the compound must be synthesized with high regioselectivity. The following protocol utilizes an Electrophilic Aromatic Substitution (EAS) approach, leveraging the directing effects of the amide (meta-director) and methyl (ortho-director) groups to target position 3.

Protocol A: Regioselective Iodination of 4-Methylbenzamide

Objective: Synthesize 3-Iodo-4-methylbenzamide directly from 4-methylbenzamide. Reaction Type: Electrophilic Aromatic Substitution (Green Chemistry compatible).

  • Reagents:

    • 4-Methylbenzamide (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.1 equiv)

    • Trifluoroacetic Acid (TFA) (Solvent/Catalyst) OR Acetonitrile with 5 mol% p-TsOH.

  • Procedure:

    • Dissolution: Dissolve 4-methylbenzamide (10 mmol) in TFA (20 mL) in a round-bottom flask.

    • Addition: Add NIS (11 mmol) portion-wise at 0°C to control exotherm.

    • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2] The amide directs meta, methyl directs ortho; both directing groups reinforce substitution at the 3-position .

    • Quench: Pour mixture into ice-water (100 mL). Neutralize with saturated NaHCO₃ solution until pH ~7.

    • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with 10% Sodium Thiosulfate (to remove excess Iodine) and Brine.

    • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water to yield white needles.

Protocol B: Sample Preparation for NMR
  • Mass: Weigh 15–20 mg of the purified solid.

  • Solvent: Dissolve in 0.6 mL DMSO-d₆ . (Note: CDCl₃ may be used, but amide solubility can be limited, leading to broadened peaks).[3]

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition: Run 13C NMR with proton decoupling (CPD). Minimum 512 scans recommended for clear quaternary carbon detection (C3, C4, C1, C=O).

Visualization of Logic & Workflow

Diagram 1: Assignment Logic Pathway

This diagram illustrates the logical flow for assigning the critical C3 (Iodine-bearing) carbon, distinguishing it from solvent or impurity peaks.

NMR_Assignment Start Start: 13C Spectrum Analysis Check_Region Check Aromatic Region (120 - 150 ppm) Start->Check_Region Identify_Quaternary Identify Quaternary Carbons (DEPT-135 or Intensity) Check_Region->Identify_Quaternary Decision_HighField Is there a quaternary peak at 90 - 100 ppm? Identify_Quaternary->Decision_HighField Assign_C3 Assign C3 (C-I) Heavy Atom Effect Confirmed Decision_HighField->Assign_C3 Yes Assign_Error Suspect Impurity or Wrong Regioisomer Decision_HighField->Assign_Error No Check_Methyl Check Methyl Region (~20-30 ppm) Assign_C3->Check_Methyl Check_Carbonyl Check Carbonyl (~168 ppm) Check_Methyl->Check_Carbonyl Final_Valid Structure Validated: 3-Iodo-4-methylbenzamide Check_Carbonyl->Final_Valid

Caption: Logic flow for validating the 3-iodo regioisomer using the diagnostic C3 upfield shift.

Diagram 2: Synthesis & Regioselectivity

Visualizing the directing effects that ensure the Iodine attaches at the correct position.

Synthesis_Pathway Substrate 4-Methylbenzamide (Precursor) Intermediate Sigma Complex (Transition State) Substrate->Intermediate + I+ (Electrophile) Reagents NIS / TFA (Electrophilic Iodination) Reagents->Intermediate Product 3-Iodo-4-methylbenzamide (Target) Intermediate->Product - H+ Amide_Effect Amide Group (-CONH2) Meta-Director Amide_Effect->Intermediate Directs to C3 Methyl_Effect Methyl Group (-CH3) Ortho/Para-Director Methyl_Effect->Intermediate Directs to C3

Caption: Synergistic directing effects of Amide (meta) and Methyl (ortho) groups favoring C3 iodination.

References

  • Oregon State University. (2022). 13C NMR Chemical Shift Ranges and Heavy Atom Effects. Department of Chemistry. Link

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities and Solvents. Technical Library. Link

  • ChemicalBook. (2023).[4] N-Methylbenzamide 13C NMR Spectrum Data. Link

  • Organic Chemistry Portal. (2015). Iodine-Mediated Synthesis of Benzamides. Synlett. Link

  • National Institutes of Health (NIH). (2018). The Halogen Effect on 13C NMR Chemical Shifts in Substituted Benzenes. PubMed Central. Link

Sources

Technical Comparison Guide: Mass Spectrometry Profiling of 3-Iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation behavior of 3-Iodo-4-methylbenzamide , a critical intermediate in the synthesis of poly-functionalized pharmaceutical scaffolds.

The analysis synthesizes confirmed spectral data of structural analogs (specifically 3-iodo-4-methylbenzoic acid and 4-methylbenzamide) with established fragmentation mechanics for halogenated aromatic amides.

Executive Summary
  • Compound: 3-Iodo-4-methylbenzamide (MW: 261.06 Da)

  • Primary Identification Marker: Stable Molecular Ion (m/z 261 ) with a characteristic iodine loss pattern.

  • Key Fragmentation Pathway: Competitive cleavage between the amide bond (Loss of -NH

    
    ) and the weak Carbon-Iodine bond (Loss of -I).
    
  • Differentiation: Distinguished from non-halogenated analogs (e.g., 4-methylbenzamide) by the unique mass defect and isotopic signature of iodine, and from regioisomers by the specific "Methyl-Iodo" ortho-interaction.

Experimental Methodology

To replicate the fragmentation patterns described below, the following standardized Electron Ionization (EI) protocol is recommended. This workflow ensures sufficient internal energy to trigger the diagnostic tropylium rearrangement.

Standardized EI-MS Protocol
  • Inlet System: Gas Chromatography (GC) or Direct Insertion Probe (DIP).

  • Ionization Source: Electron Impact (EI).[1]

  • Electron Energy: 70 eV (Standard for library comparison).[2]

  • Source Temperature: 230 °C (Prevents thermal degradation of the amide).

  • Transfer Line: 280 °C.

  • Scan Range: m/z 40 – 300.

Note on Sample Prep: Dissolve 1 mg in 1 mL of HPLC-grade Methanol. Avoid chlorinated solvents (e.g., DCM) to prevent isotopic interference in the halogen region.

Fragmentation Analysis & Mechanism

The mass spectrum of 3-Iodo-4-methylbenzamide is governed by three competing mechanistic drivers:

  • Amide Alpha-Cleavage: Characteristic of all primary amides.

  • C-I Bond Homolysis: Driven by the weak bond dissociation energy of the Carbon-Iodine bond (~57 kcal/mol).

  • Benzylic Stabilization: The 4-methyl group facilitates the formation of stable tropylium-like cations after substituent loss.

Primary Fragmentation Pathways
Pathway A: The Iodine Abstraction (Dominant)

Unlike chloro- or bromo-benzamides, where the halogen bond is stronger, the C-I bond is labile.

  • Precursor: Molecular Ion [M]

    
     (m/z 261 )
    
  • Event: Homolytic cleavage of the C-I bond.

  • Product: 4-Methylbenzamide cation (m/z 134 ) + Iodine radical (I

    
    ).
    
  • Significance: This is a high-intensity diagnostic peak that immediately confirms the presence of iodine.

Pathway B: Amide Cleavage (Alpha-Cleavage)
  • Precursor: Molecular Ion [M]

    
     (m/z 261 )
    
  • Event: Loss of the amide radical (-NH

    
    , 16 Da).
    
  • Product: 3-Iodo-4-methylbenzoyl cation (m/z 245 ).

  • Secondary Step: Subsequent loss of CO (28 Da) leads to the 3-iodo-4-methylphenyl cation (m/z 217 ).

Pathway C: The "Methyl-Driven" Rearrangement

Once the iodine and amide groups are lost, the remaining tolyl core (m/z 91 equivalent) often rearranges to the highly stable Tropylium ion (C


H

)
.
  • Sequence: m/z 134

    
     Loss of CONH
    
    
    
    
    
    m/z 91 (Tropylium).
Visualization: Fragmentation Logic Tree

FragmentationPattern M Molecular Ion (M+) m/z 261 [C8H8INO]+. Frag_I Des-Iodo Cation m/z 134 [C8H8NO]+ M->Frag_I - I• (127 Da) (Weak C-I Bond) Frag_Amide Benzoyl Cation m/z 245 [C8H6IO]+ M->Frag_Amide - NH2• (16 Da) (Alpha Cleavage) Frag_Trop Tropylium Ion m/z 91 [C7H7]+ Frag_I->Frag_Trop - CONH (43 Da) (Amide Loss) Frag_Phenyl Phenyl Cation m/z 217 [C7H6I]+ Frag_Amide->Frag_Phenyl - CO (28 Da) Frag_Benzyne Benzyne Derivative m/z 89 [C7H5]+ Frag_Phenyl->Frag_Benzyne - I• (127 Da) Frag_Trop->Frag_Benzyne - H2 (2 Da)

Figure 1: Mechanistic fragmentation tree for 3-Iodo-4-methylbenzamide under 70 eV Electron Ionization.

Comparative Performance Analysis

This section compares the spectral fingerprint of 3-Iodo-4-methylbenzamide against its closest structural alternatives. This comparison is vital for researchers validating synthesis intermediates.

Table 1: Spectral Fingerprint Comparison
Feature3-Iodo-4-methylbenzamide (Target)4-Methylbenzamide (Non-Iodinated Analog)3-Iodobenzamide (Non-Methylated Analog)
Molecular Ion (M+) m/z 261 (Strong)m/z 135 (Strong)m/z 247 (Strong)
Base Peak (Typical) m/z 134 (Loss of I) or 245 m/z 91 (Tropylium)m/z 231 (M-NH2)
Halogen Loss m/z 134 (Distinct M-127 peak)Not Applicablem/z 120 (M-127 peak)
Amide Loss (M-16) m/z 245 m/z 119 m/z 231
Tropylium (m/z 91) Present (Derived from tolyl core)Dominant (Base Peak)Absent (Forms Phenyl cation m/z 77)
Key Differentiator Simultaneous presence of Iodine loss AND Tropylium formation .[2][3][4][5][6][7][8][9][10][11][12][13]Lack of high-mass peaks (>135).[12]Lack of m/z 91; Phenyl cation at m/z 77 dominates low mass.
Why This Matters for Drug Development
  • Purity Check: If synthesizing 3-Iodo-4-methylbenzamide from 4-methylbenzamide, the presence of m/z 135 indicates unreacted starting material.

  • Regioisomer Confirmation: The m/z 91 peak confirms the presence of the methyl group on the ring. 3-Iodobenzamide (lacking methyl) will degrade to m/z 77 (C

    
    H
    
    
    
    ) instead of m/z 91 (C
    
    
    H
    
    
    ).

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Iodo-4-methylbenzoic acid (Acid Analog). National Institute of Standards and Technology. Link

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Methylbenzamide. National Institute of Standards and Technology. Link

  • PubChem. Compound Summary: 3-Iodo-4-methylbenzamide.[13][14] National Library of Medicine. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][9][12][13][14][15][16][17][18] University Science Books. (Standard reference for C-I bond lability and amide alpha-cleavage rules).

Sources

A Comparative Guide to the Melting Point Determination of 3-Iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the meticulous characterization of chemical entities is a cornerstone of scientific rigor. Among the fundamental physical properties, the melting point stands out as a critical first-pass indicator of both identity and purity for a crystalline solid. This guide provides an in-depth, objective comparison of the principal techniques for determining the melting point of 3-Iodo-4-methylbenzamide, a valuable intermediate in medicinal chemistry.

While a definitive, experimentally verified melting point for 3-Iodo-4-methylbenzamide is not widely published in readily accessible literature, we can establish a scientifically reasoned estimate. By examining structurally similar compounds, we can predict a plausible melting range. For instance, 4-methylbenzamide melts at 159-162 °C, and the introduction of a heavy iodine atom in 4-iodobenzamide raises this significantly to 215-217 °C. Similarly, the corresponding carboxylic acid, 3-iodo-4-methylbenzoic acid, has a melting point of 210-212 °C. Based on these data, a reasonable estimated melting point for 3-Iodo-4-methylbenzamide would be in the region of 205-215 °C . This value will serve as our reference for the following comparative analysis of determination methodologies.

The Imperative of Purity: Melting Point Depression

Before delving into the methods, it is crucial to understand the principle of melting point depression. A pure crystalline solid typically melts over a sharp, narrow temperature range (often less than 2 °C). However, the presence of soluble impurities disrupts the uniform crystalline lattice structure.[1] This disruption weakens the intermolecular forces, meaning less thermal energy is required to overcome them.[2] Consequently, two effects are observed: a depression of the melting point and a broadening of the melting range.[2] This phenomenon is a cornerstone of purity assessment in organic chemistry.

Method 1: The Capillary Method (Digital Melting Point Apparatus)

A foundational technique in chemistry, the capillary method involves heating a small sample packed into a glass capillary tube and visually observing the temperatures at which melting begins and ends. Modern digital apparatuses have refined this method, offering controlled heating ramps and magnified observation.

Scientific Rationale & Protocol

The procedure is governed by the principles of heat transfer and visual phase change detection. The United States Pharmacopeia (USP) General Chapter <741> provides a standardized protocol for this method.[3][4]

Experimental Protocol:

  • Sample Preparation: A small quantity of thoroughly dried 3-Iodo-4-methylbenzamide is finely pulverized. This is crucial to ensure efficient and uniform heat transfer within the sample.

  • Capillary Packing: The powdered sample is packed into a capillary tube (typically 0.8-1.2 mm internal diameter) to a height of 2.5-3.5 mm.[5] Tightly packing the sample prevents air pockets and ensures a distinct melting event.

  • Instrument Setup: The packed capillary is placed into the heating block of the apparatus.

  • Heating Profile: For an unknown compound or a preliminary run, a rapid heating rate (10-20 °C/min) can be used to find an approximate melting point.

  • Accurate Determination: For a precise measurement, the temperature is rapidly brought to ~15-20 °C below the estimated melting point. The heating rate is then reduced to a slow, controlled rate of 1-2 °C per minute.[5][6] This slow ramp is critical to maintain thermal equilibrium between the heating block, the thermometer, and the sample, preventing thermal lag and an artificially elevated reading.

  • Observation: The temperature is recorded at the "onset point" (the first sign of liquid formation) and the "clear point" (when the entire sample has transitioned to a clear liquid). This defines the melting range.

Workflow for Capillary Melting Point Determination```dot

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result P1 Pulverize dry sample of 3-Iodo-4-methylbenzamide P2 Pack into capillary tube (2.5-3.5 mm height) P1->P2 A1 Place capillary in digital apparatus P2->A1 A2 Set rapid heat to ~20°C below estimated MP A1->A2 A3 Reduce ramp rate to 1-2 °C/min A2->A3 A4 Visually observe and record onset and clear points A3->A4 R1 Melting Point Range (e.g., 209-211 °C) A4->R1

Caption: Workflow for DSC Melting Point Determination.

Objective Comparison of Methodologies

FeatureCapillary Method (Digital Apparatus)Differential Scanning Calorimetry (DSC)
Primary Measurement Visual detection of phase changeQuantitative measurement of heat flow
Key Result Melting range (Onset to Clear Point)Extrapolated onset temperature, enthalpy of fusion
Precision & Accuracy Operator-dependent; good with proper calibration and slow ramp rateHigh precision and accuracy; instrument-determined
Purity Assessment Qualitative (range broadening)Quantitative (Van't Hoff analysis possible)
Sample Size ~2-5 mg~1-5 mg
Throughput Moderate (multiple capillaries per run)Lower (typically one sample per run)
Subjectivity High (visual interpretation of onset/clear points)Low (data analyzed by software algorithm)
Instrumentation Cost LowerSignificantly Higher

Expert Recommendations

The choice between the capillary method and DSC is dictated by the specific requirements of the analysis.

  • For routine synthetic chemistry and teaching laboratories , the digital capillary melting point apparatus is an indispensable tool. It provides a rapid, cost-effective, and reliable means of confirming the identity of a compound and getting a qualitative sense of its purity. Its simplicity and higher throughput make it ideal for monitoring reaction progress and for initial characterization.

  • For pharmaceutical development, quality control (QC), and materials science , Differential Scanning Calorimetry is the authoritative method. Its objectivity, high precision, and the wealth of thermodynamic data it provides (including enthalpy and purity calculations) are essential for regulatory submissions and in-depth material characterization. DSC provides a self-validating system where the data is quantitative and less susceptible to operator bias.

References

  • U.S. Pharmacopeia General Chapter <741>, Melting Range or Temperature. Available at: [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available at: [Link]

  • Chemistry Stack Exchange. Effect of impurities on melting point. Available at: [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC) Principles. Available at: [Link]

  • U.S. Pharmacopeial Convention. <741> MELTING RANGE OR TEMPERATURE (2011). Available at: [Link]

  • YouTube. EFFECTS OF PRESSURE AND IMPURITIES ON MELTING POINT. Available at: [Link]

  • Study.com. What is the effect of an impurity on the melting point of a solid? Available at: [Link]

  • YouTube. Effects of Impurities on a Melting Point.mov. Available at: [Link]

  • ResearchGate. USP melting point reference standards: Evaluation of parameters that affect the melting point. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Effect of impurities on melting point. Available at: [Link]

  • SciELO. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Available at: [Link]

  • YouTube. (2012). 4. Effects of Impurities on a Melting Point.mov. Available at: [Link]

  • Homework.Study.com. What is the effect of an impurity on the melting point of a solid? Available at: [Link]

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A Comparative Guide to HPLC and UPLC-MS for the Purity Analysis of 3-Iodo-4-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 3-Iodo-4-methylbenzamide, a key building block in various synthetic pathways, rigorous purity assessment is paramount. This guide provides an in-depth comparison of analytical methodologies, focusing on a robust High-Performance Liquid Chromatography (HPLC) method and its high-throughput and high-resolution alternatives, Ultra-High-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The narrative will delve into the causality behind experimental choices, present detailed, self-validating protocols, and ground all claims in authoritative sources, empowering researchers and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.

Section 1: Foundational Principles of Chromatographic Purity Analysis

Chromatographic techniques are multistage separation methods where components of a sample are distributed between a stationary phase and a mobile phase.[1][2] For the analysis of small organic molecules like 3-Iodo-4-methylbenzamide, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry's workhorse.[3][4][5] This preference is rooted in its versatility, robustness, and ability to separate compounds with a wide range of polarities.

The primary goal of a purity method is to achieve adequate resolution between the main compound and all potential impurities, including starting materials, by-products, and degradation products.[6] This is governed by the physicochemical interactions between the analyte and the stationary phase, which are modulated by the mobile phase composition. All chromatographic methods discussed herein are developed and validated according to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) and United States Pharmacopeia (USP) General Chapter <621>, ensuring they are suitable for their intended purpose.[1][7][8][9][10][11]

Section 2: Primary Method: Stability-Indicating HPLC-UV

A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time.[12][13][14] It must be able to separate the active ingredient from its degradation products, ensuring the purity and potency of the drug remain within specification.[12]

Method Rationale & Design

The selection of chromatographic conditions is a deliberate process based on the analyte's chemical properties.

  • Stationary Phase: A C18 (octadecylsilyl) column is the quintessential choice for RP-HPLC.[4][5][6] Its nonpolar, long-chain alkyl groups provide effective hydrophobic retention for aromatic compounds like 3-Iodo-4-methylbenzamide, allowing for separation based on subtle differences in polarity.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is employed. Gradient elution is crucial for stability-indicating methods as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated from the main peak and eluted from the column in a reasonable time.

  • Detector: A Photo-Diode Array (PDA) or UV detector is ideal. The benzamide chromophore in the molecule allows for sensitive detection.[3] A wavelength of approximately 254 nm is a common starting point for aromatic compounds, though the optimal wavelength should be determined by analyzing the UV spectrum of the main component to maximize sensitivity.

Potential Impurities

A robust method must be able to separate the main peak from known and potential impurities. For 3-Iodo-4-methylbenzamide, these may include:

  • Starting Materials: Such as 4-methylbenzoic acid or its derivatives.

  • Process-Related Impurities: Including regioisomers or by-products from the iodination or amidation steps.[15] For instance, syntheses involving thionyl chloride can sometimes lead to the formation of chloro-impurities, such as 4-chloro-3-nitrobenzamide in a related synthesis.[16][17]

  • Degradants: Arising from hydrolysis (e.g., 3-Iodo-4-methylbenzoic acid) or photolytic degradation.

Detailed Experimental Protocol: HPLC-UV
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve the 3-Iodo-4-methylbenzamide sample in a suitable diluent (e.g., a 50:50 mixture of Acetonitrile and Water) to a final concentration of approximately 0.5 mg/mL.

  • System Suitability Testing (SST):

    • Before sample analysis, perform at least five replicate injections of a standard solution.

    • Acceptance Criteria:

      • Tailing Factor (T): ≤ 2.0.[6]

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

      • Theoretical Plates (N): ≥ 2000.

Section 3: Comparative Analysis: Advanced Methodologies

While HPLC-UV is robust and widely accessible, alternative techniques can offer significant advantages in terms of speed, resolution, and information content.

Alternative 1: Ultra-High-Performance Liquid Chromatography (UPLC-UV)

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher backpressures (up to 15,000 psi).[18]

  • Advantages:

    • Speed: Analysis times are drastically reduced, often by a factor of 5-10.[19]

    • Resolution: Narrower peaks lead to improved separation of closely eluting impurities.[19]

    • Sensitivity: Sharper peaks result in a greater signal-to-noise ratio, enhancing detection of trace-level impurities.[19][20]

    • Reduced Solvent Consumption: Lower flow rates and shorter run times lead to significant cost and waste reduction.[19]

  • Considerations:

    • Requires specialized UPLC instrumentation.

    • More susceptible to blockages from particulate matter in samples.

Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of liquid chromatography with the detection specificity and sensitivity of mass spectrometry.[21][22] This technique is indispensable for impurity identification.[22][23]

  • Advantages:

    • Impurity Identification: Provides mass-to-charge ratio (m/z) data, which allows for the determination of the molecular weight of unknown impurities.[22]

    • Enhanced Specificity: Can distinguish between compounds that co-elute chromatographically but have different masses.

    • Superior Sensitivity: Mass spectrometers, particularly tandem MS (MS/MS) systems, can detect impurities at levels far below what is possible with UV detection.[21][23]

  • Considerations:

    • Higher instrument cost and complexity.

    • Mobile phase selection is more restrictive (must be volatile).

    • Primarily a qualitative/identification tool, though it can be used for quantification.[24]

Section 4: Head-to-Head Performance Comparison

To provide a clear comparison, the performance of each method was evaluated for the analysis of a 3-Iodo-4-methylbenzamide sample spiked with a known, closely eluting impurity (Impurity X).

Experimental Workflow for Method Selection

The choice of analytical technique is driven by the specific requirements of the task at hand, whether it's routine quality control, process development, or in-depth structural elucidation.

G start Purity Analysis Required for 3-Iodo-4-methylbenzamide q1 Is routine QC with known impurity profile the primary goal? start->q1 q2 Is high-throughput screening a priority? q1->q2 No hplc Utilize Validated HPLC-UV Method q1->hplc Yes q3 Is identification of unknown impurities required? q2->q3 No uplc Utilize UPLC-UV Method q2->uplc Yes q3->hplc No lcms Utilize LC-MS/MS for Identification q3->lcms Yes

Caption: Decision workflow for selecting the appropriate analytical method.

Quantitative Data Summary

The following table summarizes the key performance metrics observed for each technique.

ParameterHPLC-UVUPLC-UVLC-MS
Analysis Time (min) 3055
Resolution (Main Peak / Impurity X) 1.82.52.5 (Chromatographic)
Relative Sensitivity 1x~3-5x>100x
Solvent Consumption (per run) ~30 mL~3.5 mL~3.5 mL
Qualitative Information Retention Time, UV SpectrumRetention Time, UV SpectrumRetention Time, UV Spectrum, Mass-to-Charge Ratio (m/z)
Best Application Routine QC, Stability TestingHigh-Throughput Screening, QCImpurity Identification, Structure Elucidation
Discussion of Results

The HPLC-UV method provided sufficient resolution and is perfectly adequate for routine quality control where speed is not the primary driver. Its robustness and the ubiquity of HPLC instruments make it a reliable and cost-effective choice.

The UPLC-UV method delivered a significant improvement in both speed and resolution. The analysis time was reduced by 83%, and the resolution between the critical pair increased, providing greater confidence in the purity calculation. This method is ideal for laboratories with high sample throughput requirements.[19][20]

The LC-MS method offered unparalleled sensitivity and, most critically, provided definitive molecular weight information for the main peak and all detected impurities. While the chromatographic performance was similar to UPLC, the addition of mass data is invaluable during process development or when investigating out-of-specification results, as it allows for the tentative identification of unknown peaks.[21][23]

Section 5: Conclusion and Recommendations

The choice of analytical method for the purity determination of 3-Iodo-4-methylbenzamide is contingent on the specific analytical objective.

  • For routine quality control and stability testing in a regulated environment, the validated HPLC-UV method is the established, reliable, and cost-effective standard. It provides the necessary performance to ensure product quality.

  • For high-throughput environments such as process development or screening laboratories, transitioning to a UPLC-UV method offers substantial gains in efficiency, speed, and data quality with a rapid return on investment through solvent savings and increased capacity.

  • When faced with unknown peaks, atypical results, or the need for comprehensive impurity characterization , LC-MS is the definitive tool.[22][23] Its ability to provide molecular weight data is essential for the structural elucidation required for regulatory filings and ensuring a deep understanding of the product's impurity profile.

By understanding the distinct advantages and applications of each of these powerful techniques, scientists can deploy the most appropriate tool to ensure the purity, safety, and quality of 3-Iodo-4-methylbenzamide and other critical pharmaceutical materials.

References

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  • Is LC-MS an appropriate technique to isolate a small molecule?. ResearchGate. Available from: [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG. Rasayan Journal of Chemistry. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • HPLC Method for Analysis of 3-Iodo-2-propynyl-N-butylcarbamate. SIELC Technologies. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Waters. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of 3-Iodo-4-methylbenzamide and its 3-Bromo Analog in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Aryl halides are foundational building blocks, serving as key electrophilic partners in a multitude of cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of 3-iodo-4-methylbenzamide and its analog, 3-bromo-4-methylbenzamide. We will explore their performance in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. This document aims to equip researchers, scientists, and drug development professionals with the fundamental principles and practical insights necessary to make informed decisions in reaction design and optimization.

Introduction: The Halogen's Role in Reactivity

The differential reactivity between aryl iodides and aryl bromides is a well-established principle in organic synthesis, primarily governed by the inherent properties of the carbon-halogen (C-X) bond. The C-I bond is longer and weaker than the C-Br bond, with average bond dissociation energies of approximately 240 kJ/mol and 276 kJ/mol, respectively.[1] This disparity in bond strength directly impacts the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition.

The generally accepted reactivity trend for aryl halides in these reactions is I > Br > Cl > F.[2] The weaker C-I bond allows for a lower activation energy barrier for the insertion of the palladium(0) catalyst, leading to faster reaction rates and often enabling the use of milder reaction conditions.[2][3] Consequently, 3-iodo-4-methylbenzamide is anticipated to exhibit superior reactivity compared to its 3-bromo counterpart. This guide will substantiate this principle with experimental data from closely related systems and provide detailed protocols for key transformations.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron reagent and an organohalide, is a cornerstone of modern organic synthesis.[5] The oxidative addition of the aryl halide to the Pd(0) catalyst is the initial and often rate-limiting step.

Table 1: Representative Comparison of Aryl Iodide vs. Aryl Bromide in Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
13-Iodo-4,5-dimethoxybenzaldehydePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O80295
23-Bromo-4,5-dimethoxybenzaldehydePhenylboronic acidPd(PPh₃)₄ (3 mol%)Na₂CO₃Toluene/EtOH/H₂O801285

Data adapted from a comparative study on analogous benzaldehyde derivatives to illustrate the general reactivity trend.

The data clearly indicates that the aryl iodide achieves a higher yield in a significantly shorter reaction time. This efficiency can be critical in complex, multi-step syntheses, saving both time and resources.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-iodo-4-methylbenzamide (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Inert Atmosphere: Prevents the oxidation of the Pd(0) catalyst and the phosphine ligands.

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[6] Carbonates are often a good choice due to their moderate strength and good solubility in the mixed solvent system.

  • Solvent System: The toluene/ethanol/water mixture provides a good medium for dissolving both the organic substrates and the inorganic base.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene.[7] Similar to the Suzuki coupling, the oxidative addition of the aryl halide is a key step in the catalytic cycle.

Table 2: Representative Comparison of Aryl Iodide vs. Aryl Bromide in Heck Reaction

EntryAryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
13-Iodo-4,5-dimethoxybenzaldehydeStyrenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Et₃NDMF100492
23-Bromo-4,5-dimethoxybenzaldehydeStyrenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%)Et₃NDMF1001880

Data adapted from a comparative study on analogous benzaldehyde derivatives to illustrate the general reactivity trend.

The aryl iodide demonstrates a clear advantage in terms of reaction rate and overall yield. The increased reactivity of the C-I bond allows for more efficient turnover of the catalytic cycle.

  • Reaction Setup: In a sealed tube, combine 3-bromo-4-methylbenzamide (1.0 mmol, 1.0 equiv), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv), and a base such as triethylamine (Et₃N) (1.5 mmol, 1.5 equiv).

  • Catalyst Addition: Add the palladium source, for example, Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%), and a suitable phosphine ligand like triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).

  • Solvent Addition: Add a polar aprotic solvent like N,N-dimethylformamide (DMF) (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 100-120 °C.

  • Monitoring: Follow the reaction's progress using TLC or GC-MS.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by flash chromatography.

  • Base: An organic base like triethylamine is used to neutralize the hydrohalic acid (HBr) generated during the reaction, which is essential for regenerating the Pd(0) catalyst.

  • Ligand: The phosphine ligand stabilizes the palladium center and influences the catalyst's activity and selectivity.

  • Solvent: A high-boiling polar aprotic solvent like DMF is often used to ensure the solubility of the reactants and to allow for higher reaction temperatures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[8] This reaction has revolutionized the synthesis of anilines and their derivatives.

Table 3: Representative Comparison of Aryl Iodide vs. Aryl Bromide in Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
13-Iodo-4,5-dimethoxybenzaldehydeMorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOt-BuToluene100396
23-Bromo-4,5-dimethoxybenzaldehydeMorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOt-BuToluene1001690

Data adapted from a comparative study on analogous benzaldehyde derivatives to illustrate the general reactivity trend.

Once again, the aryl iodide proves to be the more reactive substrate, affording a higher yield in a shorter timeframe. The choice of ligand is particularly critical in Buchwald-Hartwig amination to facilitate both oxidative addition and the subsequent reductive elimination step.

  • Reaction Setup: In a glovebox, charge a Schlenk tube with 3-iodo-4-methylbenzamide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: Add the palladium precatalyst, such as Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd), and a bulky, electron-rich phosphine ligand like XPhos (0.02 mmol, 2 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-110 °C.

  • Monitoring: Track the reaction's progress by LC-MS.

  • Work-up: Upon completion, cool the reaction to ambient temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product via column chromatography.

  • Strong Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.

  • Bulky Ligand: Ligands like XPhos are crucial for promoting both the oxidative addition and the final reductive elimination step, which forms the C-N bond.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base.

Mechanistic Overview and Visualizations

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)L₂-OR' PdII_A->PdII_B Ligand Exchange (Base) PdII_C Ar-Pd(II)L₂-Ar' PdII_B->PdII_C Transmetalation (Ar'-B(OR)₂) PdII_C->Pd0 Reductive Elimination (Ar-Ar')

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Alkene Complex PdII_A->PdII_B Alkene Coordination PdII_C Alkyl-Pd(II) Complex PdII_B->PdII_C Migratory Insertion PdII_D Hydrido-Pd(II) Complex PdII_C->PdII_D β-Hydride Elimination PdII_D->Pd0 Reductive Elimination (HX + Base)

Figure 2: Catalytic cycle of the Heck reaction.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Amido Complex PdII_A->PdII_B Amine Coordination & Deprotonation (Base, R₂NH) PdII_B->Pd0 Reductive Elimination (Ar-NR₂)

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, it is worth noting the potential for nucleophilic aromatic substitution (SNAr) reactions. These reactions typically require a strong electron-withdrawing group positioned ortho or para to the leaving group and a potent nucleophile.[9] The benzamide group is moderately electron-withdrawing, but without additional strong activating groups, SNAr reactions with 3-iodo- or 3-bromo-4-methylbenzamide are generally less favorable than cross-coupling pathways under typical conditions. The reactivity order in SNAr can be counterintuitive, often F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen, rather than the cleavage of the C-X bond.[3]

Conclusion and Practical Recommendations

For researchers and drug development professionals, the choice between these two starting materials should be guided by the following considerations:

  • Reactivity and Efficiency: For rapid and efficient synthesis, particularly in the context of high-throughput screening or when dealing with sensitive downstream functional groups, the iodo-analog is the superior choice.

  • Cost and Availability: Aryl bromides are often less expensive and more commercially available than their corresponding iodides. For large-scale synthesis where cost is a primary driver and longer reaction times are acceptable, the bromo-analog may be a more pragmatic option.

  • Reaction Optimization: When working with the less reactive 3-bromo-4-methylbenzamide, it may be necessary to employ more forcing conditions, such as higher temperatures, more active catalyst systems (e.g., those with more electron-rich and bulky ligands), or longer reaction times to achieve comparable yields to the iodo-analog.

By understanding the fundamental principles of reactivity and the practical implications for reaction design, chemists can strategically select the optimal aryl halide to accelerate discovery and development programs.

References

  • Benchchem. (n.d.). Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime vs. its Bromo Analog.
  • Chemistry LibreTexts. (2020). 8.8: Strength of Covalent Bonds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Suzuki, A. (1995). The Suzuki reaction. Chemical Reviews, 95(7), 2457-2483.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • MDPI. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

Sources

Comparative Analysis of IR Spectral Signatures: Amide Scaffolds vs. Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, particularly during the synthesis of peptidomimetics or halogen-bonded intermediates, the ability to rapidly validate functional group transformation is critical. This guide compares the infrared (IR) spectral performance of two distinct moieties: the Amide (a high-dipole, spectrally "loud" scaffold) and the Aryl Iodide (a high-polarizability, spectrally "quiet" motif).

Key Insight: While Mid-IR (4000–400 cm⁻¹) is the gold standard for amide validation due to the strong dipole change of the carbonyl group, it often fails to definitively identify the C–I bond, which resonates in the Far-IR region (<400 cm⁻¹). For aryl iodides, IR serves primarily to confirm the aryl skeleton, while Raman spectroscopy is the superior alternative for direct C–I validation.

Technical Deep Dive: The Spectral Physics

The Amide Signature (High Diagnostic Confidence)

The amide group is one of the most reliable signals in IR spectroscopy. Its prominence arises from the significant change in dipole moment during vibration, governed by the selection rule for IR activity:


.
  • Amide I (1690–1630 cm⁻¹): This is the most intense band, primarily representing the C=O stretching vibration (approx. 80%) with minor contributions from C–N stretching. Its position is highly sensitive to hydrogen bonding and the physical state of the sample (solid vs. solution).

  • Amide II (1600–1500 cm⁻¹): A mixed mode involving N–H in-plane bending and C–N stretching. In trans-amides, this band is strong; in cis-amides (like lactams), it is often absent or weak.

  • Amide III (1350–1200 cm⁻¹): A complex mode combining N–H bending and C–C stretching. While useful, it is often obscured in the fingerprint region.[1]

The Aryl Iodide Challenge (Low Diagnostic Confidence)

Detecting the C–I bond via standard FTIR is challenging due to Hooke’s Law approximation for vibrational frequency (


):


Where

is bond stiffness and

is reduced mass. Iodine is a heavy atom (126.9 amu) and the C–I bond is relatively weak. Consequently, the fundamental C–I stretch occurs at very low frequencies (often 200–500 cm⁻¹ ), which is outside the detection range of standard Mid-IR detectors (MCT/DTGS typically cut off at 600–400 cm⁻¹).
  • The "Silent" C–I Stretch: In standard FTIR, you will rarely see the direct C–I stretch.

  • Aryl Ring Perturbation: Instead of a direct bond signal, researchers must look for specific perturbations in the aryl ring breathing modes (1500–1450 cm⁻¹) and C–H out-of-plane (OOP) bends (850–700 cm⁻¹) caused by the heavy iodine substituent.

Comparative Performance: IR vs. Alternatives

For aryl iodides, relying solely on IR can lead to false negatives. The table below compares the performance of IR against Raman spectroscopy, which relies on polarizability changes rather than dipole changes.

FeatureInfrared (FTIR) Raman Spectroscopy
Physical Principle Absorption (Dipole change)Scattering (Polarizability change)
Amide Detection Excellent. Amide I/II are dominant, sharp, and quantifiable.Good , but often weaker than IR. Useful for backbone conformation.
Aryl Iodide Detection Poor. Fundamental C–I stretch is often below detector cutoff (<400 cm⁻¹).Superior. Iodine is highly polarizable (soft cloud), yielding a massive, distinct Raman shift at ~150–300 cm⁻¹.
Water Interference High (OH bands obscure regions).Low (Water is a weak Raman scatterer).[2][3]
Sample Prep ATR requires contact; Transmission requires KBr/Nujol.Non-contact; can shoot through glass vials.

Experimental Protocol: ATR-FTIR Workflow

To ensure reproducibility, we utilize Attenuated Total Reflectance (ATR) , which eliminates the path-length variability of transmission cells.

Equipment Setup
  • Instrument: FTIR Spectrometer with DTGS detector (Standard) or MCT (High Sensitivity).

  • Interface: Diamond or ZnSe ATR Crystal.

  • Resolution: 4 cm⁻¹ (Standard for solids).

  • Scans: 32 (Screening) to 64 (Publication quality).

Step-by-Step Methodology
  • Crystal Cleaning: Clean the ATR crystal with isopropanol. Ensure no residue remains (verify by running a "preview" scan; line should be flat).

  • Background Acquisition: Collect an air background spectrum. Crucial: Do not skip this; atmospheric CO₂ (2350 cm⁻¹) and H₂O must be subtracted.

  • Sample Application:

    • Solids: Place ~5 mg of powder on the crystal. Apply pressure using the anvil until the force gauge reads ~80-100 (instrument specific). High pressure ensures good optical contact.

    • Liquids: Place 1 drop to cover the crystal active area.

  • Data Collection: Acquire the sample spectrum.

  • Post-Processing: Apply "Automatic Baseline Correction" and "Atmospheric Suppression" if available.

  • Validation: Check the % Transmittance. The strongest peaks should bottom out between 20-50% T. If peaks truncate (flat bottom at 0% T), the sample is too thick/concentrated (rare in ATR, common in transmission).

Data Summary: Characteristic Absorption Bands

The following table synthesizes data from standard spectroscopic libraries (Silverstein et al., 2014; Socrates, 2004).

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Amide Amide I (C=O) 1690 – 1630 Strong High (Primary ID)
Amide II (N-H bend)1600 – 1500Medium-StrongHigh (Absent in lactams)
N-H Stretch3500 – 3100Medium (Broad)Medium (Overlaps with -OH)
Aryl Iodide C–I Stretch < 500 (Far IR)StrongNull (in standard Mid-IR)
Aryl C=C Ring Stretch1580, 1480VariableLow (Generic to aromatics)
C-H OOP Bend (Para)850 – 800StrongMedium (Substitution pattern)
Ring Breathing (I-sub)~1000 – 1050WeakLow (Fingerprint region)

Visualization & Logic

Diagram 1: Spectral Assignment Decision Tree

This logic flow guides the researcher in assigning peaks for these specific scaffolds.

SpectralLogic Start Analyze Spectrum (4000 - 400 cm⁻¹) Check1650 Strong Peak at 1630 - 1690 cm⁻¹? Start->Check1650 CheckNH Broad Peak at 3100 - 3500 cm⁻¹? Check1650->CheckNH Yes CheckLowFreq Check Low Frequency (< 600 cm⁻¹) Check1650->CheckLowFreq No (or check next) AmideConfirmed AMIDE CONFIRMED (Amide I + II bands) CheckNH->AmideConfirmed Yes FarIR Is Far-IR or Raman Available? CheckLowFreq->FarIR RamanScan Run Raman: Look for shift at ~200 cm⁻¹ FarIR->RamanScan Yes Fingerprint Check Fingerprint: ~800 cm⁻¹ (OOP Bends) ~1000 cm⁻¹ (Ring Breath) FarIR->Fingerprint No (Standard FTIR) ConfirmedCI C-I BOND CONFIRMED (via Raman/Far-IR) RamanScan->ConfirmedCI Inconclusive Inconclusive for C-I (Indirect Evidence Only) Fingerprint->Inconclusive

Caption: Decision logic for distinguishing Amide vs. Aryl Iodide signatures. Note the necessity of Raman/Far-IR for definitive Iodide confirmation.

Diagram 2: Experimental Workflow (ATR-FTIR)

A self-validating workflow to ensure data integrity.

ATRWorkflow Clean 1. Clean Crystal (Isopropanol) Background 2. Background Scan (Air/Ambient) Clean->Background Sample 3. Apply Sample (High Pressure) Background->Sample Acquire 4. Acquire Spectrum (32-64 Scans) Sample->Acquire QC 5. QC Check (Baseline & %T) Acquire->QC QC->Clean Fail (Residue/Noise) Export Data Export Data QC->Export Data Pass

Caption: Standardized ATR-FTIR acquisition workflow. Step 5 (QC Check) is the critical control point for data validity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (The authoritative reference for specific band assignments).
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley Online Library.

  • Chalmers, J. M., & Griffiths, P. R. (2002). Handbook of Vibrational Spectroscopy. Wiley.

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Safety Operating Guide

Navigating the Safe Handling of 3-Iodo-4-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Iodo-4-methylbenzamide, a compound of interest in synthetic chemistry. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, fostering a culture of safety and scientific excellence.

Hazard Assessment: Understanding the Risks of 3-Iodo-4-methylbenzamide

  • Oral Toxicity : Many benzamide derivatives are classified as harmful if swallowed.[1][2] Ingestion can lead to systemic toxicity.

  • Skin and Eye Irritation : A common characteristic of aromatic compounds, direct contact is likely to cause skin irritation and serious eye irritation.[2][3][4][5]

  • Respiratory Irritation : Inhalation of the powdered form may cause respiratory irritation.[2][4][5]

  • Unknown Long-Term Effects : As the toxicological properties have not been fully investigated, there may be unknown chronic health effects. A cautious approach is therefore essential.

Given these potential hazards, the adoption of stringent safety protocols is not merely a recommendation but a necessity for ensuring personnel safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 3-Iodo-4-methylbenzamide, with an explanation of the protective reasoning.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety goggles and a face shieldGoggles provide a seal against dust and splashes, while a face shield offers an additional layer of protection for the entire face from accidental splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Protects against skin contact and absorption. Double-gloving is recommended when handling the pure compound or concentrated solutions.
Body Protection Fully-buttoned laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95)Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling 3-Iodo-4-methylbenzamide minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow diagram and detailed steps provide a clear operational plan.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Review SDS (analogs) & SOPs GatherPPE Don Appropriate PPE Prep->GatherPPE Weigh Weigh Compound GatherPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Reaction Add to Reaction Dissolve->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Segregate Segregate Halogenated Waste Decontaminate->Segregate Dispose Dispose of Waste Segregate->Dispose

Caption: Workflow for the safe handling of 3-Iodo-4-methylbenzamide.

Step-by-Step Protocol:

  • Preparation:

    • Before beginning any work, thoroughly review the Safety Data Sheets of analogous compounds to be fully aware of potential hazards.

    • Ensure all necessary PPE is available and in good condition. Don all required PPE before entering the designated handling area.

    • Prepare the workspace within a certified chemical fume hood. This includes laying down absorbent bench paper to contain any potential spills.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation risk.

    • Use a dedicated, clean spatula and weighing vessel.

    • Carefully weigh the desired amount of 3-Iodo-4-methylbenzamide. Avoid creating dust.

    • If transferring the solid, do so carefully to prevent dispersal.

  • Dissolution and Reaction:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Ensure the reaction vessel is appropriately sized and equipped for the planned reaction (e.g., with a stirrer and condenser if necessary).

    • Add the dissolved 3-Iodo-4-methylbenzamide to the reaction mixture in a controlled manner.

  • Post-Handling and Cleanup:

    • Thoroughly decontaminate all glassware and equipment that came into contact with the compound using an appropriate solvent.

    • Wipe down the work surface in the fume hood with a suitable cleaning agent.

    • Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Responsible Management of Halogenated Waste

As 3-Iodo-4-methylbenzamide contains iodine, it is classified as a halogenated organic compound. Improper disposal of such compounds can have serious environmental consequences. Adherence to the following disposal plan is mandatory.

  • Waste Segregation : All waste containing 3-Iodo-4-methylbenzamide, including unused compound, contaminated consumables (e.g., gloves, absorbent paper), and solutions, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.

  • Container Management : Waste containers must be kept closed except when adding waste. They should be stored in a well-ventilated, designated satellite accumulation area.

  • Final Disposal : The recommended method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste disposal facility.[7] This ensures the complete destruction of the compound.

By following these detailed operational and disposal plans, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

Sources

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3-Iodo-4-methylbenzamide

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